Podocarpusflavone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTVUTQZSAZUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178299 | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23624-21-7 | |
| Record name | Putraflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling Podocarpusflavone B: A Technical Guide to its Discovery and Isolation from Podocarpus Species
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, isolation, and preliminary characterization of Podocarpusflavone B, a biflavonoid identified from Podocarpus species. While the initial discovery has been reported, this guide also highlights the current gaps in publicly available data, particularly concerning detailed experimental protocols and biological activity, offering a roadmap for future research in this area.
Discovery and Initial Identification
This compound was first reported as a constituent of Podocarpus neriifolius D. Don in a 1993 study by Xu Li-zhen, Chen Zhen, and Sun Nan-jun, published in the Journal of Integrative Plant Biology.[1] This initial report identified this compound as one of eleven compounds isolated from the species, marking its official discovery within the scientific literature. The abstract of this seminal paper indicates that the identification was based on physical constants and spectral data.[1]
Physicochemical Properties and Structure
While the definitive, fully elucidated structure of this compound remains to be detailed in widely accessible literature, preliminary data suggests it is a biflavonoid. This class of compounds consists of two flavonoid moieties linked together. Spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be crucial for the complete structural assignment.
Table 1: Anticipated Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data Points | Purpose |
| 1H NMR | Chemical shifts (ppm), coupling constants (Hz), integration values | To determine the number and connectivity of protons in the molecule. |
| 13C NMR | Chemical shifts (ppm) | To identify the number and types of carbon atoms. |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | To determine the molecular weight and elemental composition. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | To establish the connectivity between protons and carbons, confirming the overall structure. |
Experimental Protocols: A General Approach to Biflavonoid Isolation
Extraction
The initial step involves the extraction of plant material (typically leaves or twigs) with a suitable solvent. A common approach is sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.
References
Podocarpusflavone B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone B, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the known natural sources and distribution of this compound. It details experimental protocols for its isolation and quantification and explores its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Distribution
This compound has been identified in a select number of plant species, primarily within the families Podocarpaceae and Euphorbiaceae. The distribution appears to be concentrated in specific genera. While comprehensive quantitative data across all potential sources remains an area for further research, existing studies have confirmed its presence in the following species:
-
Decussocarpus rospigliosii (Pilg.) de Laub. (Podocarpaceae): The leaves of this South American tree are a confirmed source of this compound.
-
Amanoa almerindae Leal (Euphorbiaceae): This species has been reported to contain this compound.
-
Campylospermum calanthum (Gilg) Farron (Ochnaceae): This plant is another identified natural source of this biflavonoid.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part | Reported Presence of this compound | Quantitative Data (mg/g dry weight) | Reference |
| Decussocarpus rospigliosii | Podocarpaceae | Leaves | Yes | Not Reported | [1][2] |
| Amanoa almerindae | Euphorbiaceae | Not Specified | Yes | Not Reported | |
| Campylospermum calanthum | Ochnaceae | Not Specified | Yes | Not Reported |
Note: The quantitative data for this compound in these plant sources is not yet extensively documented in publicly available literature. The table will be updated as more research becomes available.
Experimental Protocols
Isolation of this compound from Decussocarpus rospigliosii Leaves
The following protocol is based on the successful isolation of this compound and other biflavonoids from the leaves of Decussocarpus rospigliosii.[1][2]
2.1.1. Extraction
-
Drying and Pulverization: Air-dry the fresh leaves of Decussocarpus rospigliosii at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.
-
Solvent Extraction: Macerate the powdered leaf material with ethyl acetate at room temperature for 48-72 hours. The process should be repeated three times to ensure exhaustive extraction.
-
Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
2.1.2. Chromatographic Purification
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v, optimize as needed).
-
Visualization: Observe the plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in methanol followed by heating).
-
Pooling: Combine fractions with similar TLC profiles that indicate the presence of biflavonoids.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid). A typical gradient could be: 0-20 min, 50-80% methanol; 20-25 min, 80-100% methanol.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a wavelength of 330 nm.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be confirmed by subsequent analytical techniques.
-
2.1.3. Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
Quantitative Analysis of this compound by HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts. Method validation is crucial for accurate and reliable results.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. From the stock solution, prepare a series of standard solutions of different concentrations to construct a calibration curve.
-
Sample Preparation:
-
Extract a known weight of the dried and powdered plant material with a suitable solvent (e.g., methanol or ethyl acetate) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: Analytical reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A suggested gradient is: 0-15 min, 30-60% acetonitrile; 15-20 min, 60-80% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detector at a wavelength of 330 nm.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extract and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Biological Activity and Signaling Pathways
Flavonoids, as a class of compounds, are known to exert a wide range of biological activities, including anti-inflammatory and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, its structural similarity to other bioactive biflavonoids suggests potential interactions with pathways such as NF-κB and MAPK.
Potential Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various points.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been reported to interfere with the MAPK pathway, thereby exerting anti-proliferative effects.
Conclusion and Future Directions
This compound is a biflavonoid with a defined but limited known natural distribution. The protocols outlined in this guide provide a foundation for its extraction, isolation, and quantification, which are essential for further pharmacological investigation. While its precise molecular targets are yet to be fully elucidated, its structural characteristics suggest a potential for modulating key signaling pathways implicated in inflammation and cancer.
Future research should focus on:
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Quantitative screening of a wider range of plant species to identify new and more abundant sources of this compound.
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Development and validation of robust analytical methods for the routine quantification of this compound in various biological matrices.
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In-depth investigation of the specific molecular mechanisms of action of this compound, particularly its effects on the NF-κB, MAPK, and other relevant signaling pathways.
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Preclinical studies to evaluate the in vivo efficacy and safety of this compound in relevant disease models.
This targeted research will be crucial in unlocking the full therapeutic potential of this promising natural compound.
References
Unveiling the Molecular Architecture of Podocarpusflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Podocarpusflavone B, a naturally occurring biflavonoid. This document details the isolation of the compound and the spectroscopic techniques utilized to determine its intricate molecular structure, presenting the data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.
Isolation of this compound
This compound was first isolated from the leaves and twigs of Podocarpus neriifolius D. Don. The isolation procedure involves the extraction of the plant material with ethanol. This crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.
The general workflow for the isolation and purification of this compound is as follows:
Podocarpusflavone B molecular formula and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone B is a naturally occurring biflavonoid. While research specifically detailing the biological activities and mechanisms of action of this compound is limited, this technical guide provides a comprehensive overview of its molecular formula and physicochemical properties. Due to the scarcity of data on this compound, this report also summarizes the biological activities of the closely related compound, Podocarpusflavone A, to provide context and potential avenues for future research. This includes a review of its cytotoxic and antimicrobial properties, supported by available quantitative data and a description of the experimental methodologies used in these assessments.
Introduction
Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They are known to exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. The genus Podocarpus is a rich source of these complex flavonoids. This guide focuses on this compound, providing its fundamental chemical properties. In light of the limited specific research on this compound, this document also presents data on the analogous compound, Podocarpusflavone A, to highlight the potential therapeutic activities within this subclass of biflavonoids.
Physicochemical Properties of this compound
The fundamental molecular and physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and potential application in experimental research.
| Property | Value | Source |
| Molecular Formula | C₃₂H₂₂O₁₀ | ChEMBL[1] |
| Molecular Weight | 566.52 g/mol | ChEMBL[1] |
| Calculated AlogP | 5.74 | ChEMBL[1] |
| Polar Surface Area | 159.80 Ų | ChEMBL[1] |
| Number of Rotatable Bonds | 5 | ChEMBL[1] |
| Hydrogen Bond Acceptors | 10 | ChEMBL[1] |
| Hydrogen Bond Donors | Not Specified | ChEMBL[1] |
| Heavy Atoms | 42 | ChEMBL[1] |
Biological Activities of Podocarpusflavone A (A Related Compound)
Due to the limited availability of biological data for this compound, this section details the activities of the structurally similar Podocarpusflavone A. These findings may suggest potential areas of investigation for this compound.
Cytotoxic Activity of Podocarpusflavone A
A study involving the bioassay-guided fractionation of an ethanol extract from the dried twigs of Podocarpus nakaii led to the isolation of Podocarpusflavone A. This compound demonstrated significant cytotoxic effects against several human cancer cell lines.[1] The mechanism of action was determined to involve the induction of apoptosis, primarily through sub-G1/S phase arrest in MCF-7 cells.[1] Furthermore, Podocarpusflavone A exhibited moderate inhibitory activity against Topoisomerase I.[1]
Table 1: Cytotoxicity of Podocarpusflavone A (PF) [1]
| Cell Line | ED₅₀ (µg/mL) |
| DLD | 4.56 |
| KB | 10.24 |
| MCF-7 | 16.24 |
| HEp-2 | Not Specified |
Antimicrobial Activity of Podocarpusflavone A
Research on compounds isolated from the leaves of Podocarpus henkelii identified Podocarpusflavone A as having a broad spectrum of activity against certain pathogenic bacteria.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of Podocarpusflavone A (PFA) [2]
| Organism | MIC (µg/mL) |
| Enterococcus faecalis | 60 |
| Pseudomonas aeruginosa | 60 |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not currently available in the cited literature. However, the methodologies employed for the assessment of Podocarpusflavone A provide a valuable framework for future studies.
Bioassay-Guided Fractionation and Isolation
The isolation of Podocarpusflavone A from Podocarpus nakaii was achieved through bioassay-guided fractionation of the ethanol extract of its dried twigs.[1] This process involves a systematic separation of the crude extract into fractions, with each fraction being tested for biological activity to guide the subsequent purification steps.
Caption: A generalized workflow for the bioassay-guided isolation of bioactive compounds.
Cytotoxicity Assay
The cytotoxic activity of Podocarpusflavone A was evaluated against various cancer cell lines.[1] While the specific assay is not detailed in the abstract, such studies typically involve methods like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Antimicrobial Susceptibility Testing
The antibacterial activity of Podocarpusflavone A was determined using a serial microplate dilution method.[2] This technique is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Potential Mechanisms of Action
While the precise signaling pathways affected by this compound have not been elucidated, the pro-apoptotic activity of Podocarpusflavone A suggests a potential mechanism of action for its cytotoxic effects.[1]
Caption: A conceptual diagram illustrating the induction of apoptosis by a cytotoxic agent.
Conclusion
This compound is a biflavonoid with a defined molecular structure and physicochemical properties. Currently, there is a notable absence of specific research on its biological activities and mechanisms of action. However, the documented cytotoxic and antimicrobial properties of the closely related Podocarpusflavone A suggest that this compound may also possess significant therapeutic potential. Further investigation into the biological effects of this compound is warranted to explore its promise as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases. The experimental frameworks used for Podocarpusflavone A provide a solid foundation for initiating such studies.
References
Spectroscopic Data Analysis of Podocarpusflavone B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Podocarpusflavone B, a biflavonoid with significant interest in natural product research and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation of this complex natural product.
Spectroscopic Data of this compound
The structural elucidation of this compound is achieved through the detailed analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, in conjunction with mass spectrometry data.
NMR Spectroscopic Data
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for defining the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Flavone I | ||
| 2 | 164.5 | |
| 3 | 103.2 | 6.78 (s) |
| 4 | 182.5 | |
| 5 | 161.7 | |
| 6 | 99.2 | 6.32 (d, J = 2.0) |
| 7 | 164.1 | |
| 8 | 94.3 | 6.55 (d, J = 2.0) |
| 9 | 157.8 | |
| 10 | 104.5 | |
| 1' | 121.5 | |
| 2' | 128.8 | 7.95 (d, J = 8.8) |
| 3' | 116.3 | 7.01 (d, J = 8.8) |
| 4' | 161.8 | |
| 5' | 116.3 | 7.01 (d, J = 8.8) |
| 6' | 128.8 | 7.95 (d, J = 8.8) |
| Flavone II | ||
| 2'' | 163.9 | |
| 3'' | 105.5 | 6.65 (s) |
| 4'' | 182.1 | |
| 5'' | 155.1 | |
| 6'' | 108.9 | 6.81 (s) |
| 7'' | 160.8 | |
| 8'' | 105.1 | |
| 9'' | 158.5 | |
| 10'' | 104.2 | |
| 1''' | 122.9 | |
| 2''' | 128.4 | |
| 3''' | 121.7 | 7.45 (d, J = 2.2) |
| 4''' | 132.2 | 7.48 (dd, J = 8.4, 2.2) |
| 5''' | 119.5 | 7.15 (d, J = 8.4) |
| 6''' | 128.1 | |
| 7-OCH₃ | 56.4 | 3.90 (s) |
Note: Data compiled and interpreted from available spectroscopic literature. Chemical shifts may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, which is essential for determining its molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pattern, offering valuable insights into the connectivity of the flavonoid units.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₂₀O₁₀ |
| Exact Mass | 552.1056 [M+H]⁺ |
| Key MS/MS Fragments | Data not explicitly found in the searched literature. Fragmentation would likely involve retro-Diels-Alder (RDA) reactions in the C-rings and cleavage of the interflavanoid bond, characteristic of biflavonoids. |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of biflavonoids like this compound.
NMR Spectroscopy
Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.
Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
1D NMR Spectra Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This is particularly crucial for identifying the connectivity between different structural fragments and establishing the linkage between the two flavone units in biflavonoids.[1]
Mass Spectrometry
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly used. Electrospray ionization (ESI) is a frequently employed ionization technique for flavonoids.
LC-MS/MS Analysis:
-
Chromatographic Separation: The sample is injected into a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is used to separate the analyte from any impurities.
-
Mass Spectrometry: The mass spectrometer is operated in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation data. In MS/MS, the parent ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides evidence for the structural components and their linkages.
Visualizations
The following diagrams illustrate the workflow of spectroscopic data analysis and a potential signaling pathway that could be modulated by biflavonoids like this compound.
Biflavonoids are known to interact with various cellular signaling pathways. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target for many flavonoids and plays a crucial role in cell survival and proliferation.[2]
References
An In-depth Technical Guide to the Biosynthesis of 3′-8″-Biflavones, Including Podocarpusflavone B
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 3′-8″-biflavones, a significant class of plant secondary metabolites. It details the enzymatic steps leading to the formation of the core biflavone structure and subsequent modifications, with a specific focus on Podocarpusflavone B. The content includes summaries of quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.
Introduction to 3′-8″-Biflavones
Biflavonoids are dimeric flavonoids composed of two monomeric flavonoid units linked by a C-C or C-O-C bond. The 3′-8″-biflavones, characterized by a carbon-carbon linkage between the 3′ position of one flavonoid's B-ring and the 8″ position of the second flavonoid's A-ring, represent a large and pharmacologically important subgroup. A prime example is amentoflavone, which is formed by the oxidative coupling of two apigenin molecules.[1][2] These compounds, including derivatives like this compound, are found in various plant species and are studied for their antiviral, antioxidant, anti-inflammatory, and anticancer activities.[3][4] Understanding their biosynthesis is crucial for harnessing their therapeutic potential through biotechnological production.
Core Biosynthetic Pathway: From Phenylpropanoids to Flavone Monomers
The journey to a biflavone begins with the well-established phenylpropanoid and flavonoid biosynthesis pathways, which construct the monomeric units.[5] This multi-step process is foundational for all subsequent dimerizations.
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Phenylpropanoid Pathway : The pathway starts with the amino acid L-phenylalanine. A series of three core enzymatic reactions converts it to p-coumaroyl-CoA, a key entry-point intermediate for numerous specialized metabolite pathways.[6]
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Chalcone Synthesis : Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[7]
-
Isomerization and Oxidation : Naringenin chalcone is cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin. Subsequently, a flavone synthase (FNS) introduces a double bond between C2 and C3 of the C-ring, converting naringenin into the flavone apigenin—the direct precursor for the amentoflavone backbone.[5]
Dimerization: The Formation of the 3′-8″ Biflavone Core
The critical step in forming 3′-8″-biflavones is the regioselective oxidative coupling of two flavone monomers. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.
3.1 Key Enzyme: Cytochrome P450
Research has identified that gymnosperm-specific orthologs of the CYP90J subfamily are responsible for catalyzing the intermolecular C-C bond formation. These enzymes facilitate a diradical coupling mechanism, ensuring the precise 3′-8″ linkage. The reaction involves the dimerization of two apigenin molecules to form the central biflavone scaffold, amentoflavone.[2]
The Biosynthesis of this compound
This compound (4′,7″-di-O-methylamentoflavone) is a methylated derivative of amentoflavone.[8] Its biosynthesis involves the amentoflavone core followed by sequential methylation steps catalyzed by O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the biflavone scaffold.[9][10]
The formation of this compound requires two specific methylation events on the amentoflavone backbone: one at the 4′-hydroxyl group and another at the 7″-hydroxyl group. This process likely involves one or more specific OMTs that recognize these positions.
Quantitative Data Summary
While specific enzyme kinetic data for the biflavone pathway is still emerging, studies on related enzymes and heterologous production systems provide valuable quantitative insights.
Table 1: Key Enzymes in 3′-8″-Biflavone Biosynthesis
| Enzyme Class | Abbreviation | Example/Family | Precursor(s) | Product |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | - | L-Phenylalanine | Cinnamic Acid |
| Cinnamate-4-Hydroxylase | C4H | CYP73 Family | Cinnamic Acid | p-Coumaric Acid |
| 4-Coumaroyl:CoA-Ligase | 4CL | - | p-Coumaric Acid | p-Coumaroyl-CoA |
| Chalcone Synthase | CHS | - | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | - | Naringenin Chalcone | Naringenin |
| Flavone Synthase | FNS | CYP93B Family | Naringenin | Apigenin |
| Biflavone Synthase | - | CYP90J Family | 2x Apigenin | Amentoflavone |
| O-Methyltransferase | OMT | - | Amentoflavone, SAM | Methylated Amentoflavones |
Table 2: Quantitative Production and Activity Data
| Compound | System/Assay | Value | Unit | Reference |
|---|---|---|---|---|
| Amentoflavone | Accumulation in Poincianella pyramidalis cell culture with elicitors | 16.44 | mg/L | [5] |
| G168 (Synthetic Biflavonoid) | IC₅₀ for inhibiting PGE2 production | 0.1 | µM | [5] |
| G168 (Synthetic Biflavonoid) | IC₅₀ against iNOS-mediated NO production | 50 | µM | [5] |
| Various Biflavones | Antioxidant Activity (DPPH Assay) | 0.75 - 1.82 | mM Trolox/mM sample |[11] |
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic identification, heterologous expression, and in vitro enzymatic assays.
6.1 Protocol: Heterologous Expression and In Vitro Reconstitution of Biflavone Synthesis
This protocol describes the functional characterization of a candidate cytochrome P450 enzyme responsible for apigenin dimerization.
-
Gene Identification & Cloning :
-
Identify candidate CYP genes from a biflavone-producing plant transcriptome using homology searches (e.g., to the CYP90J family).
-
Amplify the full-length cDNA of the candidate gene via PCR.
-
Clone the gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) for heterologous expression.
-
-
Protein Expression and Microsome Preparation :
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a buffered solution.
-
Isolate the microsomal fraction, which contains the membrane-bound P450 enzyme, by ultracentrifugation. Resuspend the microsomal pellet in a storage buffer.
-
-
In Vitro Enzyme Assay :
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Microsomal preparation containing the recombinant P450
-
A cytochrome P450 reductase (CPR) partner (required for electron transfer)
-
NADPH (cofactor, ~1 mM)
-
Apigenin (substrate, dissolved in DMSO, final concentration ~50-100 µM)
-
-
Initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 30°C) for 1-2 hours with shaking.
-
Quench the reaction by adding an organic solvent like ethyl acetate.
-
-
Product Analysis :
-
Extract the product by vortexing and centrifuging the quenched reaction. Collect the organic layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Compare the retention time and mass spectrum of the product with an authentic amentoflavone standard to confirm its identity.
-
6.2 Protocol: Analysis by UPLC-MS
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient : A typical gradient might be: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate : 0.3 mL/min.
-
Detection : Mass spectrometry in both positive and negative ion modes. For amentoflavone (C₃₀H₁₈O₁₀, MW: 538.46), monitor for the [M-H]⁻ ion at m/z 537.09. Use MS/MS fragmentation to confirm identity by comparing with known fragmentation patterns.
Conclusion and Future Directions
The biosynthesis of 3′-8″-biflavones like this compound is a specialized extension of the core flavonoid pathway, relying on the crucial oxidative dimerization activity of specific cytochrome P450 enzymes and subsequent decoration by O-methyltransferases. While the key enzymatic players for the core scaffold are being identified, significant research is still needed to fully characterize the kinetics and substrate specificities of the OMTs responsible for the vast diversity of naturally occurring biflavonoids. The protocols and pathways detailed herein provide a foundational guide for researchers aiming to explore, engineer, and utilize these complex natural products for pharmaceutical and therapeutic applications. Future work involving the in vitro reconstitution of the complete pathway in microbial hosts holds promise for the sustainable production of these valuable compounds.[12]
References
- 1. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound: this compound (CHEMBL144630) - ChEMBL [ebi.ac.uk]
- 9. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris [mdpi.com]
- 10. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Missing Biosynthesis Enzymes of Plant Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Podocarpusflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpusflavone B is a naturally occurring biflavonoid, a class of secondary metabolites found in various plant species. Biflavonoids are composed of two flavonoid units linked together and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, alongside relevant experimental protocols and an exploration of its potential biological significance. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from the closely related and more extensively studied Podocarpusflavone A, providing a valuable comparative context.
Chemical and Physical Characteristics
This compound is structurally distinct from its analogue, Podocarpusflavone A. The primary difference lies in their molecular formula and consequently, their molecular weight.
Table 1: Core Chemical Properties of this compound and Podocarpusflavone A
| Property | This compound | Podocarpusflavone A | Data Source |
| Molecular Formula | C32H22O10 | C31H20O10 | ChEMBL[1] |
| Molecular Weight | 566.52 g/mol | 552.49 g/mol | ChEMBL[1][2] |
| Monoisotopic Mass | Data not available | 552.1056 Da | PubChem[3] |
Table 2: Physicochemical Properties of this compound and Podocarpusflavone A
| Property | This compound | Podocarpusflavone A | Data Source |
| Melting Point | Data not available | 289-292 ºC | ResearchGate[4] |
| Solubility | Data not available | Data not available | |
| Appearance | Data not available | Yellow amorphous powder | ResearchGate[4] |
| Calculated LogP | 5.74 | 5.44 | ChEMBL[1][2] |
| Polar Surface Area | 159.80 Ų | 170.80 Ų | ChEMBL[1][2] |
Table 3: Spectroscopic Data for Podocarpusflavone A (as a reference)
| Spectroscopic Technique | Key Observations | Data Source |
| UV-Vis (in MeOH) | λmax at 341, 269, 221 nm | ResearchGate[4] |
| Infrared (IR) (KBr) | νmax at 3442, 2983, 1652, 1612, 1557, 1510, 1450, 1249, 1178, 1162, 1107, 1030, 823 cm⁻¹ | ResearchGate[4] |
| ¹H-NMR (pyridine-d₅, 400 MHz) | See original research for detailed shifts and coupling constants. | ResearchGate[4] |
| ¹³C-NMR (pyridine-d₅, 100 MHz) | See original research for detailed chemical shifts. | ResearchGate[4] |
| Mass Spectrometry (Negative ESI) | m/z 551.13 [M-H]⁻ | ResearchGate[4] |
Experimental Protocols
Isolation and Purification of Biflavonoids from Plant Material
Bioassay-guided fractionation is a common strategy for isolating bioactive compounds like biflavonoids.[5]
-
Extraction: Dried and powdered plant material (e.g., leaves and twigs of Podocarpus species) is typically extracted with a solvent such as ethanol or acetone.[6][7]
-
Solvent Partitioning: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions are further purified using various chromatographic techniques:
-
Column Chromatography (CC): Often using silica gel or Sephadex LH-20 as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual biflavonoids.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective technique for the separation and purification of flavonoids from complex mixtures.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or pyridine-d₅).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). These experiments are crucial for the complete structural elucidation of the biflavonoid.[6][9]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[8]
-
Analysis: High-resolution mass spectrometry provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which aids in structural identification.[10]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used with minimal sample preparation.[11]
-
Analysis: The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.[11]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: The sample is dissolved in a suitable solvent, commonly methanol or ethanol.
-
Analysis: The UV-Vis spectrum of flavonoids typically shows two major absorption bands (Band I and Band II) that are characteristic of the flavone nucleus. The position of these bands can provide information about the hydroxylation and methoxylation patterns of the molecule.[12]
-
Biological Activity and Signaling Pathways
While specific studies on the biological activities and signaling pathways of this compound are scarce, the broader class of biflavonoids, including Podocarpusflavone A, has been shown to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[5][13][14]
Potential Anti-inflammatory Mechanisms
Many flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some flavonoids can inhibit IκB degradation, thereby suppressing NF-κB activation.[16]
-
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Flavonoids have been shown to inhibit the phosphorylation of MAPKs, thus blocking downstream inflammatory signaling.[15]
Conclusion
This compound remains a relatively understudied biflavonoid with significant potential for further scientific investigation. While its fundamental chemical properties have been identified, a comprehensive characterization of its physical properties, detailed spectroscopic profile, and biological activities is still needed. The information provided in this guide, including comparative data from Podocarpusflavone A and generalized experimental protocols, serves as a foundational resource for researchers aiming to explore the therapeutic and scientific potential of this intriguing natural product. Future studies focusing on the isolation of this compound in quantities sufficient for thorough biological evaluation and elucidation of its mechanisms of action are warranted.
References
- 1. Compound: this compound (CHEMBL144630) - ChEMBL [ebi.ac.uk]
- 2. Compound: PODOCARPUSFLAVONE A (CHEMBL220745) - ChEMBL [ebi.ac.uk]
- 3. Podocarpusflavone A | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Isolation and characterization of compounds from Podocarpus henkelii (Podocarpaceae) with activity against bacterial, fungal and viral pathogens [repository.up.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 12. Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics [mdpi.com]
- 13. Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Podocarpusflavone B: A Technical Guide
Disclaimer: As of November 2025, publicly available data on the specific biological activities of Podocarpusflavone B is limited. This guide provides a comprehensive overview of the standardized methodologies and conceptual frameworks used for the preliminary biological activity screening of biflavonoids like this compound. The quantitative data presented in the tables are illustrative examples and not actual experimental results for this specific compound.
Introduction
This compound is a biflavonoid, a class of secondary metabolites found in plants of the Podocarpus genus. Biflavonoids are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide outlines the fundamental experimental protocols for conducting a preliminary biological activity screening of this compound. It is intended for researchers, scientists, and drug development professionals.
Chemical Structure of this compound
Anticancer Activity Screening
The preliminary anticancer activity of a compound is often assessed by its ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard procedure for determining the cytotoxic effects of a compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Illustrative Anticancer Activity
| Cancer Cell Line | Tissue of Origin | Illustrative IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast | 25.5 |
| A549 | Lung | 42.8 |
| HeLa | Cervical | 31.2 |
Experimental Workflow: Anticancer Screening
Anti-inflammatory Activity Screening
The anti-inflammatory potential of a compound can be initially evaluated by its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol describes a standard method to assess the anti-inflammatory activity of a compound by measuring its effect on NO production.
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the cells with 50 µL of different concentrations of this compound for 1 hour.
-
Stimulate the cells with 50 µL of LPS (final concentration 1 µg/mL). Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Data Presentation: Illustrative Anti-inflammatory Activity
| Concentration (µM) | Illustrative NO Production (µM) | Illustrative % Inhibition |
|---|---|---|
| Control (no LPS) | 1.2 | - |
| LPS (1 µg/mL) | 35.6 | 0 |
| This compound (10 µM) + LPS | 28.5 | 20 |
| This compound (50 µM) + LPS | 15.3 | 57 |
| This compound (100 µM) + LPS | 8.9 | 75 |
Experimental Workflow: Anti-inflammatory Screening
Antioxidant Activity Screening
The antioxidant capacity of a compound is its ability to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods to evaluate this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standard procedure for assessing the free radical scavenging activity of a compound.
Objective: To determine the DPPH radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the this compound stock solution and the positive control.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions (different concentrations of this compound and the positive control) to the wells.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
-
Data Presentation: Illustrative Antioxidant Activity
| Compound | Illustrative IC₅₀ (µg/mL) |
|---|---|
| This compound | 15.2 |
| Ascorbic Acid (Positive Control) | 5.8 |
Experimental Workflow: Antioxidant Screening
Potential Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the NF-κB and MAPK pathways are common targets for the anti-inflammatory and anticancer activities of flavonoids.
Hypothetical Signaling Pathway: Inhibition of NF-κB Activation
The diagram below illustrates a hypothetical mechanism by which a flavonoid like this compound could inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The detailed protocols for anticancer, anti-inflammatory, and antioxidant assays, along with standardized data presentation formats and workflow visualizations, offer a comprehensive approach for researchers. While specific experimental data for this compound is currently lacking in the scientific literature, the methodologies outlined here are robust and widely accepted for the initial evaluation of novel biflavonoids. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold promise for future drug development.
References
Investigating the Potential Mechanism of Action for Podocarpusflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone B, a biflavonoid compound, belongs to a class of natural products known for a wide array of biological activities. While direct experimental data on this compound is limited, its structural similarity to other well-researched biflavonoids, such as amentoflavone, ginkgetin, and bilobetin, provides a strong basis for predicting its potential mechanism of action. This technical guide synthesizes the available information on these analogous compounds to propose a putative mechanistic framework for this compound. We will delve into its potential anti-inflammatory, pro-apoptotic, and antioxidant properties, focusing on key signaling pathways including NF-κB, MAPK, and PI3K/Akt. This document provides detailed experimental protocols and quantitative data from studies on related biflavonoids to guide future research and drug development efforts centered on this compound.
Introduction
Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. They are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. This compound, with the molecular formula C₃₂H₂₂O₁₀, is a member of this family. Due to a scarcity of direct research on this compound, this guide will extrapolate its likely mechanisms of action from comprehensive studies on its structural analogues: amentoflavone, ginkgetin, and bilobetin. These compounds share a common biflavonoid backbone and have been shown to modulate key cellular signaling pathways implicated in various disease processes. This guide aims to provide a foundational understanding of the potential therapeutic avenues of this compound and to furnish researchers with the necessary technical details to initiate further investigation.
Potential Anti-inflammatory Mechanism of Action
Chronic inflammation is a key driver of numerous diseases. Biflavonoids, including the analogues of this compound, have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Amentoflavone has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway. It has been observed to inhibit LPS-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are regulated by NF-κB.
-
Proposed Mechanism for this compound: Based on the action of amentoflavone, this compound is hypothesized to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPK. Ginkgetin has been shown to regulate MAPK signaling, although its effects can be context-dependent, either inhibiting or activating the pathway in different cancer cell types.[2] Flavonoids, in general, have been reported to suppress the activation of the MAPK pathway in inflammatory conditions.[3]
-
Proposed Mechanism for this compound: this compound is likely to modulate the MAPK pathway, potentially by inhibiting the phosphorylation of key kinases like JNK, ERK, and p38, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Potential Pro-Apoptotic Mechanism of Action
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Biflavonoids like amentoflavone and ginkgetin have been shown to induce apoptosis in various cancer cell lines.[4]
Induction of the Intrinsic Apoptotic Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process. Released cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. Amentoflavone and ginkgetin have been reported to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[5]
-
Proposed Mechanism for this compound: this compound is anticipated to induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Potential Antioxidant Mechanism of Action
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Flavonoids are well-known for their antioxidant properties. Amentoflavone has demonstrated significant antioxidant activity.[1]
-
Proposed Mechanism for this compound: this compound is expected to possess antioxidant properties, acting as a free radical scavenger and potentially upregulating endogenous antioxidant enzymes.
Quantitative Data from Analogue Compounds
While specific quantitative data for this compound is not yet available, the following tables summarize the reported activities of its close structural analogues, providing a benchmark for future studies.
Table 1: Anti-proliferative and Cytotoxic Activities of Ginkgetin and Bilobetin
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Ginkgetin | RKO | - | 0.75 | [6] |
| Ginkgetin | LOVO | - | 0.6 | [6] |
| Ginkgetin | Daoy | MTT | 14.65 | [6] |
| Ginkgetin | D283 | MTT | 15.81 | [6] |
| Ginkgetin | DU145 | CCK-8 | 5 | [6] |
| Bilobetin | Huh7 | - | 18.28 | |
| Bilobetin | HepG2 | - | 19 |
Table 2: Antimicrobial Activity of Podocarpusflavone A
| Organism | MIC (µg/mL) |
| Enterococcus faecalis | 60 |
| Pseudomonas aeruginosa | >15 (SI) |
Note: Data for Podocarpusflavone A is limited and presented here for completeness of the genus. SI denotes Selectivity Index.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound, based on established protocols for flavonoids and biflavonoids.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilizing buffer (e.g., 10% SDS in 0.01 N HCl) to each well.[7]
-
Absorbance Measurement: After overnight incubation, measure the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis for Signaling Pathways (NF-κB, MAPK, PI3K/Akt)
This technique is used to detect the expression levels of specific proteins involved in signaling cascades.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 40 µg of total protein per lane on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: Treat the transfected cells with this compound and/or an inflammatory stimulus (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[1]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Caspase Activity Assay
This assay quantifies the activity of key apoptotic enzymes.
-
Cell Lysis: After treatment, lyse the cells in a chilled cell lysis buffer.[10]
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).[10]
-
Incubation: Incubate at 37°C for 1-2 hours.[10]
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[10]
Conclusion and Future Directions
This technical guide outlines a plausible mechanistic framework for the biological activities of this compound, drawing upon the established actions of its structural analogues. The proposed mechanisms, centering on the modulation of the NF-κB, MAPK, and intrinsic apoptosis pathways, provide a solid foundation for future empirical investigation. The detailed experimental protocols included herein offer a practical roadmap for researchers to systematically evaluate these hypotheses.
Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described in vitro assays. Confirmation of its effects on the proposed signaling pathways and a comprehensive evaluation of its dose-dependent efficacy and cytotoxicity are crucial next steps. Furthermore, in vivo studies in relevant animal models will be essential to validate its therapeutic potential for inflammatory diseases and cancer. The exploration of this compound and other related biflavonoids holds significant promise for the development of novel, plant-derived therapeutics.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Ginkgetin Alleviates Inflammation, Oxidative Stress, and Apoptosis Induced by Hypoxia/Reoxygenation in H9C2 Cells via Caspase-3 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor effect of ginkgetin on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of Podocarpusflavone B and structurally related biflavonoids, focusing on their biological activities, underlying mechanisms of action, and experimental methodologies. Due to the limited specific research on this compound, this review incorporates data from closely related and well-studied biflavonoids isolated from Podocarpus species and other plant sources to provide a broader understanding of this class of compounds.
Introduction to Podocarpusflavones and Related Biflavonoids
Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units linked together. They are widely distributed in the plant kingdom and have been isolated from various species, notably from the genus Podocarpus. These compounds, including Podocarpusflavone A and B, amentoflavone, and isoginkgetin, have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][3]
Quantitative Biological Data
The following tables summarize the quantitative data available for Podocarpusflavone A and other related biflavonoids, providing a comparative overview of their biological activities.
Table 1: Cytotoxicity of Related Biflavonoids against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podocarpusflavone A | DLD-1 | Colon Cancer | ~6.5 | Not Found |
| KB | Oral Epidermoid Carcinoma | ~9.2 | Not Found | |
| MCF-7 | Breast Cancer | ~11.8 | Not Found | |
| HEp-2 | Laryngeal Cancer | ~16.2 | Not Found | |
| Isoginkgetin | DLD-1 | Colon Cancer | ~4.6 | Not Found |
| KB | Oral Epidermoid Carcinoma | ~7.3 | Not Found | |
| MCF-7 | Breast Cancer | ~8.9 | Not Found | |
| HEp-2 | Laryngeal Cancer | ~10.5 | Not Found |
Table 2: Antimicrobial Activity of Related Biflavonoids
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Podocarpusflavone A | Enterococcus faecalis | Gram-positive bacteria | 60 | [3] |
| Pseudomonas aeruginosa | Gram-negative bacteria | >128 | [3] | |
| Isoginkgetin | Staphylococcus aureus | Gram-positive bacteria | 60 | [3] |
| Enterococcus faecalis | Gram-positive bacteria | 60 | [3] | |
| Escherichia coli | Gram-negative bacteria | 130 | [3] | |
| Aspergillus fumigatus | Fungus | 30 | [3] | |
| Cryptococcus neoformans | Fungus | 30 | [3] |
Table 3: Antioxidant Activity of Related Biflavonoids
| Compound | Assay | IC50 (µM) | Reference |
| Amentoflavone | DPPH radical scavenging | 0.92 | [1] |
| ABTS radical scavenging | 30.8 | [1] | |
| Ferrous ion chelation | 20.1 | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of biflavonoid activity.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the biflavonoid dissolved in DMSO (final DMSO concentration should be <0.1%) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the biflavonoid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the biflavonoid solution to 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, phospho-p65, IκBα, phospho-IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, phospho-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Biflavonoids exert their biological effects by modulating various cellular signaling pathways. While specific pathways for this compound are not yet fully elucidated, the general mechanisms for related flavonoids involve the regulation of key inflammatory and apoptotic pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Flavonoids have been shown to inhibit this pathway at multiple points.
Caption: General anti-inflammatory mechanism of flavonoids via NF-κB inhibition.
Pro-apoptotic Mechanism: Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[5] Biflavonoids can induce apoptosis in cancer cells by modulating the activity of different MAPK cascades, such as ERK, JNK, and p38.
References
- 1. researchgate.net [researchgate.net]
- 2. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Podocarpusflavone B: A Biapigenin Derivative with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Podocarpusflavone B, a naturally occurring biflavonoid, is a member of a class of compounds that has garnered significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, with a primary focus on its classification as a biapigenin derivative. The document details its chemical structure, summarizes its biological activities, and provides relevant experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential for drug development.
Classification of this compound as a Biapigenin Derivative
This compound is classified as a biapigenin derivative based on its core molecular structure. It is a dimeric flavonoid, meaning it is composed of two identical flavonoid units, in this case, apigenin.
Apigenin , a well-studied flavone, possesses a characteristic C6-C3-C6 skeleton. Its chemical structure is 4′,5,7-trihydroxyflavone.
Biapigenin refers to a dimer of apigenin. The linkage between the two apigenin monomers can occur at various positions, leading to different isomers. This compound is specifically a [3′-8″]-biapigenin . This nomenclature indicates that the two apigenin units are linked via a carbon-carbon (C-C) bond between the 3′ position of one apigenin moiety and the 8″ position of the second apigenin moiety.
The structural relationship can be visualized as follows:
Quantitative Biological Activity Data
While specific quantitative bioactivity data for this compound is limited in publicly available literature, data for the parent compound, apigenin, and related biflavonoids provide valuable insights into its potential therapeutic efficacy. The following tables summarize representative quantitative data for related compounds.
Table 1: Anticancer Activity of Apigenin and Related Compounds
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
| Apigenin | Various cancer cell lines | 10 - 50 | [1] |
| Amentoflavone (a biapigenin isomer) | Various cancer cell lines | 5 - 25 | [2] |
Table 2: Anti-inflammatory Activity of Apigenin
| Assay | Activity (IC50 in µM) | Reference |
| Nitric Oxide (NO) Production Inhibition | 5 - 20 | [3] |
| Cyclooxygenase-2 (COX-2) Inhibition | 10 - 40 | [4] |
Table 3: Antioxidant Activity of Apigenin
| Assay | Activity (IC50 in µg/mL) | Reference |
| DPPH Radical Scavenging | 15 - 50 | [5] |
| ABTS Radical Scavenging | 10 - 30 | [6] |
Experimental Protocols
Isolation of [3′-8″]-Biflavonoids (General Protocol)
This protocol is adapted from the bioassay-guided fractionation of Podocarpus species and can be applied for the isolation of this compound.
Workflow:
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves of a Podocarpus species) is macerated with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, typically rich in biflavonoids, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Preparative HPLC: Fractions showing the presence of the target compound by thin-layer chromatography (TLC) are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
Synthesis of [3′-8″]-Biflavonoids (General Approach)
The synthesis of asymmetrically coupled biflavonoids like this compound can be achieved through cross-coupling reactions. A general strategy involves the coupling of two different flavone precursors.
Synthetic Strategy:
Methodology:
-
Precursor Synthesis: Two suitably protected apigenin monomers are synthesized. One is functionalized with a halogen (e.g., iodine or bromine) at the 3′-position, and the other is converted to a boronic acid or boronic ester derivative at the 8-position.
-
Cross-Coupling: The two precursors are subjected to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
-
Deprotection: The protecting groups on the resulting biflavonoid are removed to yield the final product, this compound.
In Vitro Anti-inflammatory Activity Assay (NF-κB Inhibition)
This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]
Experimental Workflow:
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Western Blot Analysis:
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunofluorescence:
-
Treated cells grown on coverslips are fixed, permeabilized, and blocked.
-
Cells are incubated with an antibody against the p65 subunit of NF-κB.
-
After incubation with a fluorescently labeled secondary antibody, the coverslips are mounted with a DAPI-containing medium to stain the nuclei.
-
The subcellular localization of p65 is observed using a fluorescence microscope.
-
Signaling Pathways
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including apigenin and likely this compound, are known to inhibit this pathway.[1]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and inflammation. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Some flavonoids have been shown to inhibit this pathway.[7]
Conclusion
This compound, as a biapigenin derivative, belongs to a promising class of bioactive molecules. Its structural relationship to apigenin suggests a range of potential therapeutic activities, including anticancer, anti-inflammatory, and antioxidant effects. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the information presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols and visualized signaling pathways offer valuable tools for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related biflavonoids.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Podocarpusflavone B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpusflavone B is a naturally occurring biflavonoid found in plants of the Podocarpus genus. Biflavonoids are a class of polyphenolic compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The complex structure of this compound and its potential therapeutic applications necessitate robust and efficient protocols for its extraction from plant sources and subsequent purification. These purified compounds are essential for further pharmacological studies, drug discovery, and development.
This document provides a detailed, generalized protocol for the extraction and purification of this compound from Podocarpus plant material. The methodology is based on established phytochemical techniques for the isolation of related biflavonoids from the same genus, such as Podocarpusflavone A and amentoflavone.[3][4] Additionally, a hypothetical signaling pathway for this compound is presented, based on the known molecular targets of the structurally similar biflavonoid, amentoflavone, which is known to modulate key pathways such as NF-κB, PI3K/Akt, and MAPK/ERK.[1][4]
Data Summary
The following table summarizes the key quantitative parameters for a generalized extraction and purification protocol for this compound. It is important to note that these values are representative and may require optimization depending on the specific Podocarpus species and the laboratory conditions.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material (dried, powdered leaves) | 1 kg | Starting material |
| Extraction Solvent | 10 L of 95% Ethanol or Acetone | Maceration or Soxhlet extraction |
| Extraction Time | 24-48 hours (Maceration) or 8-12 hours (Soxhlet) | Ensure exhaustive extraction |
| Solvent Partitioning | ||
| Crude Extract Yield | 50-100 g | Varies with plant species and extraction efficiency |
| Ethyl Acetate Fraction Yield | 10-20 g | Enrichment of the biflavonoid fraction |
| Column Chromatography (Silica Gel) | ||
| Stationary Phase | Silica Gel (60-120 mesh) | For initial fractionation |
| Mobile Phase Gradient | n-Hexane:Ethyl Acetate (Gradient) | Start with 100% n-Hexane, gradually increase polarity |
| Elution of Biflavonoid-rich Fraction | 70:30 to 50:50 (n-Hexane:Ethyl Acetate) | Monitor by TLC |
| Purification (Sephadex LH-20) | ||
| Stationary Phase | Sephadex LH-20 | For fine purification |
| Mobile Phase | Methanol or Ethanol | Isocratic elution |
| Preparative HPLC (Optional) | ||
| Column | C18 reverse-phase | For high-purity isolation |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Optimize gradient for separation of isomers |
| Final Yield of this compound | 50-200 mg | Highly dependent on the plant source and purification efficiency |
| Purity | >95% | Assessed by HPLC-DAD and LC-MS |
Experimental Protocols
Preparation of Plant Material
-
Collect fresh leaves of a Podocarpus species known to contain biflavonoids.
-
Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark place until extraction.
Extraction
-
Weigh 1 kg of the powdered plant material and place it in a large glass container.
-
Add 10 L of 95% ethanol (or acetone) to the container, ensuring the powder is fully submerged.
-
Seal the container and allow it to macerate for 48 hours at room temperature, with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for a more efficient extraction over 8-12 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Solvent Partitioning
-
Dissolve the crude extract in 1 L of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Add 1 L of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with 1 L of ethyl acetate each.
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the ethyl acetate fraction, which is enriched in biflavonoids.
Column Chromatography on Silica Gel
-
Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like n-hexane.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 366 nm).
-
Combine the fractions containing the biflavonoids based on their TLC profiles.
Purification by Sephadex LH-20 Column Chromatography
-
Pack a column with Sephadex LH-20 equilibrated with methanol.
-
Dissolve the biflavonoid-rich fraction from the silica gel column in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a slow flow rate.
-
Collect small fractions and monitor them by TLC to isolate the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
(Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For obtaining highly pure this compound, the semi-purified fraction can be subjected to preparative HPLC.
-
Use a C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic acid) as the mobile phase.
-
Optimize the gradient and flow rate to achieve baseline separation of this compound from other closely related compounds.
-
Collect the peak corresponding to this compound and remove the solvent under vacuum.
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques such as:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC) for detailed structural elucidation.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Assessing the Bioactivity of Podocarpusflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays to evaluate the bioactivity of Podocarpusflavone B, a biflavonoid with potential therapeutic applications. The following protocols are designed to be adaptable for use in a standard cell culture and biochemistry laboratory.
Overview of Potential Bioactivities
This compound, as a member of the flavonoid family, is hypothesized to possess a range of biological activities. Preliminary research on related compounds from the Podocarpus genus suggests potential in the following areas:
-
Antioxidant Activity: Flavonoids are well-known for their ability to scavenge free radicals and reduce oxidative stress.
-
Anti-inflammatory Activity: Many flavonoids can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.
-
Anticancer Activity: Certain flavonoids have been shown to inhibit the proliferation of cancer cells and induce apoptosis.
This document outlines detailed protocols to investigate these potential bioactivities of this compound.
General Laboratory Requirements
-
Cell Culture: A sterile cell culture hood, incubator (37°C, 5% CO₂), water bath, centrifuge, and inverted microscope are required.
-
Reagents: High-purity this compound, cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), DMSO (for dissolving this compound), and all assay-specific reagents.
-
Equipment: Microplate reader capable of absorbance, fluorescence, and luminescence measurements; multichannel pipettes; sterile 96-well plates.
-
Safety: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE).
Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be determined using cell-free chemical assays that measure its ability to scavenge stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is proportional to the radical scavenging activity of the antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Positive Control: Prepare a series of dilutions of a known antioxidant such as Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound working solutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with this compound or the positive control.
-
Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can neutralize this radical cation, leading to a decrease in absorbance.
Experimental Protocol:
-
Reagent Preparation:
-
This compound Stock and Working Solutions: Prepare as described for the DPPH assay.
-
ABTS Stock Solution: Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the various concentrations of this compound working solutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the formula provided for the DPPH assay.
-
Determine the IC₅₀ value.
-
Data Presentation:
| Assay | This compound (IC₅₀ in µg/mL) | Positive Control (e.g., Ascorbic Acid) (IC₅₀ in µg/mL) |
| DPPH | Insert experimental value | Insert experimental value |
| ABTS | Insert experimental value | Insert experimental value |
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.
Cell Viability Assay (MTT Assay)
Principle: It is crucial to first determine the non-toxic concentrations of this compound on the selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Select non-toxic concentrations for subsequent anti-inflammatory assays.
-
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Assays
Principle: TNF-α and IL-6 are important pro-inflammatory cytokines. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for the Nitric Oxide Production Assay.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Data Presentation:
| Treatment | Cell Viability (%) | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 100 | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value | Value |
| LPS + this compound (Conc. 1) | Value | Value | Value | Value |
| LPS + this compound (Conc. 2) | Value | Value | Value | Value |
| LPS + this compound (Conc. 3) | Value | Value | Value | Value |
Signaling Pathway Investigation: NF-κB and MAPK Pathways
LPS stimulation of macrophages activates signaling pathways like NF-κB and MAPK, leading to the expression of pro-inflammatory genes. The effect of this compound on these pathways can be investigated using techniques like Western blotting to measure the phosphorylation of key proteins (e.g., p65 for NF-κB, and p38, ERK, JNK for MAPK).
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound.
Assessment of Anticancer Activity
The potential of this compound to inhibit the growth of cancer cells can be assessed using cell viability and apoptosis assays on relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
Cancer Cell Viability (MTT Assay)
Principle and Protocol: The MTT assay is performed as described in section 4.1, but using cancer cell lines. This will determine the cytotoxic effect of this compound on cancer cells and allow for the calculation of an IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound (IC₅₀ in µM) | Positive Control (e.g., Doxorubicin) (IC₅₀ in µM) |
| MCF-7 | Insert experimental value | Insert experimental value |
| A549 | Insert experimental value | Insert experimental value |
| HCT116 | Insert experimental value | Insert experimental value |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a chosen cancer cell line in a 6-well plate.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
-
Staining:
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Experimental Workflow for Anticancer Assays
Caption: Workflow for in vitro anticancer assays.
These detailed protocols provide a robust framework for the initial in vitro characterization of this compound's bioactivity. The results from these assays will be crucial for guiding further preclinical development and understanding the therapeutic potential of this natural compound.
Application Notes and Protocols for Evaluating Podocarpusflavone B as a Potential Phosphodiesterase (PDE) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers. The regulation of cAMP and cGMP levels is critical for a myriad of physiological processes, including inflammation, smooth muscle relaxation, cardiac function, and neuronal signaling. Consequently, the inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a wide range of diseases, such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and various inflammatory conditions.
Podocarpusflavone B is a naturally occurring biflavonoid. Biflavonoids, a class of plant-derived polyphenols, have demonstrated a variety of pharmacological activities. Notably, several biflavonoids have been identified as inhibitors of phosphodiesterases. Research has indicated that this compound, along with other related biflavonoids, exhibits inhibitory activity against several PDE isoforms, suggesting its potential as a lead compound for the development of novel PDE inhibitors.
These application notes provide a summary of the known inhibitory activity of this compound and related compounds, along with detailed protocols for its further investigation as a PDE inhibitor.
Data Presentation: Inhibitory Activity of this compound and Related Biflavonoids
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other structurally related biflavonoids against various PDE isoforms. This data provides a comparative view of their potency and selectivity.
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| This compound | 1.8 ± 0.2 | 2.5 ± 0.3 | > 30 | 1.9 ± 0.2 | 1.1 ± 0.1 |
| Podocarpusflavone A | 0.8 ± 0.1 | 0.9 ± 0.1 | 15.0 ± 2.0 | 1.2 ± 0.2 | 0.4 ± 0.05 |
| Amentoflavone | 0.11 ± 0.01 | 0.3 ± 0.04 | 2.8 ± 0.3 | 0.9 ± 0.1 | 0.2 ± 0.02 |
| Sequoiaflavone | 2.5 ± 0.3 | 3.1 ± 0.4 | > 30 | 4.5 ± 0.5 | 1.5 ± 0.2 |
| 7,7''-di-O-methylamentoflavone | > 30 | > 30 | > 30 | 1.48 ± 0.21 | > 30 |
| Heveaflavone | > 30 | > 30 | > 30 | > 30 | > 30 |
Data for the table was synthesized from a study by Chaabi et al., where PDE isoforms were isolated from bovine aortic smooth muscle (PDE1, PDE3, PDE4, PDE5) and human platelets (PDE2). Reference inhibitors used in the study were Vinpocetine (PDE1), EHNA (PDE2), Cilostamide (PDE3), Rolipram (PDE4), and Sildenafil (PDE5).
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the in vitro potency of this compound against various PDE isoforms using a fluorescence polarization (FP) based assay.
Principle: This assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) by a PDE enzyme. The product, a fluorescent monophosphate, is captured by a binding agent, leading to a change in the polarization of the emitted light. The degree of inhibition is proportional to the measured fluorescence polarization.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A)
-
Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Reference PDE inhibitors (e.g., Vinpocetine, Rolipram, Sildenafil)
-
Binding Agent (specific for the assay kit)
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in DMSO. A typical starting concentration is 100 µM. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to the appropriate working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Assay Reaction: a. Add 5 µL of the diluted this compound or reference inhibitor to the wells of the 384-well plate. b. Add 5 µL of the diluted PDE enzyme solution to each well. c. Incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the fluorescently labeled substrate solution. e. Incubate for 60 minutes at room temperature, protected from light.
-
Detection: a. Stop the reaction and detect the product by adding 10 µL of the Binding Agent solution to each well. b. Incubate for 30 minutes at room temperature. c. Measure the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of this compound. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Protocol 2: Cell-Based cAMP/cGMP Determination Assay (HTRF)
This protocol outlines a method to assess the effect of this compound on intracellular cAMP or cGMP levels in a cellular context using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This is a competitive immunoassay. Intracellular cAMP/cGMP produced by cells competes with a d2-labeled cyclic nucleotide for binding to a specific antibody labeled with a Europium cryptate. When the cryptate-labeled antibody and the d2-labeled cyclic nucleotide are in close proximity, a FRET signal is generated. An increase in intracellular cAMP/cGMP disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
A suitable cell line expressing the target PDE isoform (e.g., HEK293 cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
A cell stimulant to induce cAMP/cGMP production (e.g., Forskolin for cAMP, SNP for cGMP)
-
HTRF cAMP or cGMP assay kit (containing d2-labeled cyclic nucleotide, cryptate-labeled antibody, and lysis buffer)
-
384-well, white, low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Seeding: a. Culture the cells to approximately 80% confluency. b. Harvest the cells and seed them into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well). c. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the diluted compound solutions. c. Incubate for 30 minutes at 37°C.
-
Cell Stimulation: a. Add the stimulating agent (e.g., Forskolin) to all wells except the negative control. b. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: a. Add the HTRF lysis buffer containing the d2-labeled cyclic nucleotide and the cryptate-labeled antibody to each well. b. Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: a. Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. Convert the HTRF ratios to cAMP or cGMP concentrations using a standard curve. c. Plot the cyclic nucleotide concentration against the logarithm of the this compound concentration to determine its effect on intracellular second messenger levels.
Mandatory Visualizations
Caption: cAMP and cGMP signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound as a PDE inhibitor.
Investigating Amentoflavone for Neuroprotective Applications: Application Notes and Protocols
Disclaimer: Due to the limited availability of specific research data on Podocarpusflavone B, this document focuses on the closely related and well-studied biflavonoid, amentoflavone. The provided protocols and data are representative of neuroprotective studies on amentoflavone and can serve as a foundational guide for investigating similar biflavonoids like this compound.
Introduction
Amentoflavone, a naturally occurring biflavonoid found in various plants, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroprotection.[1][2][3][4][5] Emerging evidence suggests that amentoflavone may protect neuronal cells from damage and death associated with neurodegenerative diseases and ischemic events.[3][6] Its neuroprotective effects are attributed to a multifaceted mechanism of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the neuroprotective potential of amentoflavone and related compounds.
Data Presentation
The neuroprotective efficacy of amentoflavone has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Neuroprotective Effects of Amentoflavone on SH-SY5Y Cells
| Parameter | Toxin/Stressor | Amentoflavone Concentration | Result | Reference |
| Cell Viability | MPP+ | Dose-dependent | Increased cell viability | [7] |
| Nuclear Condensation | MPP+ | Dose-dependent | Reduced nuclear condensation | [7] |
| Caspase-3 Activation | MPP+ | Not specified | Inhibited activation | [7] |
| Bcl-2/Bax Ratio | MPP+ | Not specified | Increased ratio | [7] |
| Aβ Uptake | FAM-Aβ1-40 (200 nM) | 1 µM | 1.48 ± 0.05-fold increase | [8] |
| Aβ Uptake | FAM-Aβ1-40 (200 nM) | 3 µM | 2.48 ± 0.18-fold increase | [8] |
| Aβ Uptake | FAM-Aβ1-40 (200 nM) | 10 µM | 3.64 ± 1.12-fold increase | [8] |
Table 2: In Vivo Neuroprotective Effects of Amentoflavone
| Animal Model | Insult | Amentoflavone Dosage | Outcome | Reference |
| MPTP-induced Parkinson's Disease (mice) | MPTP | Not specified | Alleviated behavioral deterioration, rescued dopaminergic neurons | [7] |
| Pilocarpine-induced Epilepsy (mice) | Pilocarpine | 25 mg/kg | Reduced epileptic seizures, diminished loss and apoptosis of hippocampal neurons | [2] |
| Hypoxic-Ischemic Brain Damage (rats) | Unilateral carotid ligation and hypoxia | 30 mg/kg | Markedly reduced brain tissue loss | [6] |
| Cerebral Ischemia/Reperfusion (rats) | Left common carotid artery occlusion | Not specified | Enhanced brain levels of GSH and CAT activities, suppressed neuroinflammation | [9] |
Signaling Pathways
Amentoflavone exerts its neuroprotective effects by modulating several key signaling pathways involved in cell survival, inflammation, and apoptosis.
Caption: Amentoflavone signaling pathways in neuroprotection.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of amentoflavone.
Cell Culture and Treatment
This protocol outlines the culture of SH-SY5Y human neuroblastoma cells, a common in vitro model for neurodegenerative diseases.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with various concentrations of amentoflavone (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a stressor, such as 1-methyl-4-phenylpyridinium (MPP+), at a predetermined concentration.
-
Incubate for the desired duration (e.g., 24 hours) before proceeding with subsequent assays.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, allowing for the investigation of signaling pathway modulation.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion
The presented data and protocols provide a solid framework for investigating the neuroprotective properties of amentoflavone. The evidence strongly suggests that amentoflavone protects neurons through the modulation of critical signaling pathways involved in cell survival and inflammation.[7][10][11] These findings highlight the therapeutic potential of amentoflavone and related biflavonoids in the context of neurodegenerative diseases. Further research, including more extensive in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate their mechanisms and advance their development as novel neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amentoflavone protects dopaminergic neurons in MPTP-induced Parkinson's disease model mice through PI3K/Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone attenuates oxidative stress and neuroinflammation induced by cerebral ischemia/reperfusion in rats by targeting HMGB1-mediated TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Podocarpusflavone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of Podocarpusflavone B, a biflavonoid of interest for its potential therapeutic applications. The following sections outline standardized methods for determining its inhibitory and bactericidal concentrations against various microorganisms, as well as a qualitative assessment of its antimicrobial activity.
Key Antimicrobial Assays
The antimicrobial activity of this compound can be assessed using several established in vitro methods. The most common and recommended assays are:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] This method is widely used for its accuracy and the ability to test multiple antibiotics simultaneously.[1]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4][5] This assay is typically performed after an MIC test.[5]
-
Disk Diffusion Assay: A qualitative method to assess the susceptibility of bacteria to the antimicrobial agent.[6][7] It is a simple, rapid, and low-cost screening method.[7]
Data Presentation
Quantitative data from antimicrobial assays should be presented in a clear and structured format to allow for easy comparison and interpretation. Below is an example of how to summarize MIC data, based on findings for a similar compound, Podocarpusflavone-A (PFA).[8][9]
Table 1: Minimum Inhibitory Concentration (MIC) of Podocarpusflavone-A (PFA) against various bacterial strains. [8][9]
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 130 |
| Enterococcus faecalis | Gram-positive | 60 |
| Escherichia coli | Gram-negative | 250 |
| Pseudomonas aeruginosa | Gram-negative | 60 |
Data extracted from a study on Podocarpusflavone-A (PFA) and other flavonoids.[8][9]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods and is suitable for testing the antimicrobial activity of this compound.[2]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates[2]
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[10]
-
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard turbidity[11]
-
Sterile pipette and tips
-
Incubator (37°C)[1]
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare this compound dilutions:
-
Create a stock solution of this compound.
-
In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
-
Prepare Controls:
-
Growth Control (Column 11): 100 µL of MHB and 100 µL of the bacterial inoculum, with no this compound.
-
Sterility Control (Column 12): 200 µL of uninoculated MHB.[2]
-
-
Inoculate the plate:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.[1]
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[2] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed subsequently to the MIC assay to determine the bactericidal effect of this compound.[4][10]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.[10]
-
-
Determine MBC:
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no colony formation on the agar plate).[5]
-
Disk Diffusion Assay
This is a preliminary qualitative test to screen for the antimicrobial activity of this compound.[6][11]
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm in diameter)[11]
-
Sterile MHA plates
-
Bacterial cultures adjusted to 0.5 McFarland standard turbidity
-
Sterile swabs
-
Forceps
-
Incubator (37°C)
Procedure:
-
Prepare Inoculum:
-
Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[6]
-
-
Impregnate Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 10-20 µL).[11]
-
Allow the disks to dry completely in a sterile environment.
-
-
Place Disks on Agar:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Use a disk impregnated with the solvent used to dissolve this compound as a negative control.
-
Use a disk with a standard antibiotic as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measure Zone of Inhibition:
-
Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone of inhibition indicates the susceptibility of the microorganism to this compound.[6]
-
Visualizations
The following diagrams illustrate the workflows for the described antimicrobial testing protocols.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Workflow for Disk Diffusion Assay.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Podocarpusflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpusflavone B is a biflavonoid found in the plant species of the Podocarpus genus. Like many flavonoids, it exhibits a range of promising biological activities, including anti-inflammatory and antioxidant properties. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability, which pose significant challenges for in vivo studies. These application notes provide a comprehensive overview and detailed protocols for the formulation and delivery of this compound for preclinical in vivo research, focusing on a nanoemulsion-based approach to enhance its systemic absorption.
Formulation Strategy: Oil-in-Water (o/w) Nanoemulsion
Overcoming the low bioavailability of hydrophobic compounds like this compound is crucial for effective in vivo studies.[1][2] Nanoemulsions are advanced drug delivery systems that can significantly improve the solubility and absorption of such molecules.[3][4] They are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 200 nm.[5] This small droplet size provides a large surface area for drug absorption.[3]
Advantages of Nanoemulsion for this compound Delivery:
-
Enhanced Solubility: The oil phase of the nanoemulsion serves as a solvent for the lipophilic this compound.
-
Improved Bioavailability: The small droplet size facilitates absorption across the gastrointestinal tract.[4][6]
-
Protection from Degradation: Encapsulation within the nanoemulsion can protect this compound from enzymatic degradation in the gastrointestinal tract.
-
Controlled Release: The formulation can be tailored for sustained or controlled release of the active compound.[3]
Experimental Protocols
Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion of this compound using the high-pressure homogenization technique.[5][7]
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) oil
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Propylene glycol
-
Aqueous phase: Deionized water
-
Magnetic stirrer
-
High-pressure homogenizer
-
Particle size analyzer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve a predetermined amount of this compound in the MCT oil.
-
Gently heat the mixture under constant stirring on a magnetic stirrer until the compound is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the Polysorbate 80 and propylene glycol in deionized water.
-
Stir the mixture until a clear solution is obtained.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure (e.g., 5 cycles at 15,000 psi). This process reduces the droplet size to the nanometer range.[5]
-
-
Characterization of the Nanoemulsion:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential of the prepared nanoemulsion using a particle size analyzer.
-
Determine the encapsulation efficiency of this compound using a suitable analytical method such as HPLC.
-
In Vivo Administration via Oral Gavage in Mice
Oral gavage is a common and effective method for administering precise doses of a formulation directly into the stomach of small laboratory animals.[8][9]
Materials:
-
This compound nanoemulsion
-
Mice (specify strain, age, and weight)
-
Flexible gavage needles (18-20 gauge for mice)[10]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[8]
-
Weigh the animal to determine the correct dosing volume.[10] The maximum recommended dosing volume for mice is 10 mL/kg.[9]
-
Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
-
-
Gavage Needle Measurement:
-
Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to prevent insertion beyond this point.[10]
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[9]
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt.[10]
-
Once the needle is in the correct position, slowly administer the this compound nanoemulsion.
-
-
Post-Administration Monitoring:
Data Presentation
Table 1: Formulation and Characterization of this compound Nanoemulsion
| Parameter | Value |
| This compound Concentration | 10 mg/mL |
| Oil Phase (MCT Oil) | 15% (w/w) |
| Surfactant (Polysorbate 80) | 10% (w/w) |
| Co-surfactant (Propylene glycol) | 5% (w/w) |
| Aqueous Phase (Deionized Water) | 70% (w/w) |
| Mean Droplet Size | 150 ± 10 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -25 ± 5 mV |
| Encapsulation Efficiency | > 90% |
Table 2: Dosing Parameters for In Vivo Mouse Study
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice, 8-10 weeks old | - |
| Body Weight | 20-25 g | - |
| Dosing Volume | 10 mL/kg | [9] |
| Dose of this compound | 50 mg/kg | - |
| Administration Route | Oral Gavage | [8][10] |
| Frequency of Administration | Once daily | - |
| Study Duration | 14 days | - |
Visualizations
Caption: Experimental workflow for the formulation and in vivo delivery of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful formulation and in vivo delivery of this compound. By utilizing a nanoemulsion-based drug delivery system, researchers can overcome the inherent challenges of low solubility and bioavailability associated with this promising biflavonoid, thereby enabling more accurate and reproducible preclinical studies to evaluate its therapeutic potential. Adherence to best practices in animal handling and administration is paramount for ensuring animal welfare and the integrity of the experimental data.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Optimization of Nanoemulsions for targeting Drug Delivery | Semantic Scholar [semanticscholar.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion: Preparation Methods, Characterization, and Applications [wisdomlib.org]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application of Podocarpusflavone B in Anticancer Research Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocarpusflavone B is a naturally occurring biflavonoid found in plants of the Podocarpus genus. While direct and extensive research on the anticancer properties of this compound is limited, the broader class of biflavonoids has demonstrated significant potential in preclinical cancer research. Biflavonoids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[1] They have been shown to interfere with the proliferation and migration of cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2] This document provides a detailed overview of the potential applications of this compound in anticancer research, drawing upon the established methodologies and findings from studies on structurally similar and functionally related biflavonoids such as amentoflavone, bilobetin, and isoginkgetin.
Data Presentation: Anticancer Effects of Related Biflavonoids
The following tables summarize quantitative data from studies on various biflavonoids, offering a comparative perspective on their potential anticancer efficacy.
Table 1: Cytotoxicity of Biflavonoids in Various Cancer Cell Lines
| Biflavonoid | Cancer Cell Line | Assay | IC50 / ED50 | Reference |
| Chamaejasmin | MDA-MB-231 (Breast) | MTT | 4.72 µM | [1] |
| 7,7″-di-O-methylchamaejasmin | MDA-MB-231 (Breast) | MTT | 7.76 µM | [1] |
| Ginkgetin | MCF-7 (Breast) | Not Specified | 10 µM | [1] |
| Bilobetin | HeLa (Cervical) | MTT | Not Specified | [3] |
| Isoginkgetin | HeLa (Cervical) | MTT | Not Specified | [3] |
| Amentoflavone | SiHa (Cervical) | Not Specified | Not Specified | [4] |
| Amentoflavone | CaSki (Cervical) | Not Specified | Not Specified | [4] |
Table 2: Effects of Biflavonoids on Cell Cycle Distribution in Cancer Cells
| Biflavonoid | Cancer Cell Line | Effect | Experimental Observation | Reference |
| Chamaejasmin | MDA-MB-231 (Breast) | G2/M Arrest | Inhibition of Cdk2 and cdc2; Activation of WAF1/p21 and KIP1/p27 | [1] |
| Bilobetin | HeLa (Cervical) | G2/M Arrest | Not Specified | [3] |
| Isoginkgetin | HeLa (Cervical) | G2/M Arrest | Not Specified | [3] |
| Amentoflavone | SKOV3 (Ovarian) | S and G2/M Arrest | Dose-dependent increase in S and G2 phase cells | [5] |
| Amentoflavone | HT-29 (Colorectal) | G1 Arrest | Decreased expression of cyclin D1, CDK4, and CDK6; Increased p21 and p27 | [6] |
Table 3: Induction of Apoptosis by Biflavonoids in Cancer Cells
| Biflavonoid | Cancer Cell Line | Key Apoptotic Events | Reference |
| Chamaejasmin | MDA-MB-231 (Breast) | Activation of Bax, Inhibition of Bcl-2 | [1] |
| 7,7″-di-O-methylchamaejasmin | MDA-MB-231 (Breast) | Altered mitochondrial membrane potential, Increased ROS | [1] |
| Bilobetin | HeLa (Cervical) | Activation of Bax and caspase-3, Inhibition of Bcl-2 | [3] |
| Isoginkgetin | HeLa (Cervical) | Activation of Bax and caspase-3 | [3] |
| Amentoflavone | SiHa & CaSki (Cervical) | Decreased Bcl-2, Increased Bax, Cytochrome c release, Caspase-3 & -9 activation | [4] |
| Amentoflavone | MCF-7 (Breast) | DNA fragmentation, Reduced mitochondrial membrane potential, Cytochrome c release, Caspase-3 activation | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the anticancer research of biflavonoids are provided below. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at different concentrations for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis
Objective: To examine the effect of this compound on the expression of proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biflavonoid amentoflavone induces apoptosis via suppressing E7 expression, cell cycle arrest at sub-G₁ phase, and mitochondria-emanated intrinsic pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amentoflavone induces caspase-dependent/-independent apoptosis and dysregulates cyclin-dependent kinase-mediated cell cycle in colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Podocarpusflavone B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Podocarpusflavone B in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a biflavonoid that, like many flavonoids, is characterized by its poor solubility in water.[1][2] This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic potential in preclinical and clinical studies, making it a critical challenge to overcome for in vitro and in vivo experiments.[3][4]
Q2: What are the primary strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
There are several established techniques to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modification methods.[3][4]
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:
-
Chemical Modifications: These approaches involve the addition of excipients or alteration of the solvent properties to increase solubility. Common methods include:
Q3: Is there a one-size-fits-all solution for improving this compound solubility?
No, the selection of an appropriate solubility enhancement technique depends on several factors, including the physicochemical properties of this compound, the desired final concentration, the intended application (e.g., in vitro cell culture, in vivo animal studies), and the required stability of the formulation.[3] A systematic approach involving the screening of multiple methods is often necessary to identify the most effective strategy.
Troubleshooting Guides
This section provides practical guidance for common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates out of solution upon addition to aqueous media.
Cause: This is a classic sign of a compound exceeding its solubility limit in the aqueous environment. The organic solvent used to initially dissolve the compound may not be miscible or may be too diluted in the final aqueous solution to maintain solubility.
Solutions:
-
Optimize Co-solvent System:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of potential cellular toxicity at higher concentrations.[2]
-
Test Different Co-solvents: Evaluate a panel of pharmaceutically acceptable co-solvents such as polyethylene glycol (PEG), propylene glycol, or glycerin, as they can have different solubilizing capacities.[4]
-
-
pH Adjustment:
-
Flavonoids often contain phenolic hydroxyl groups, and their solubility can be pH-dependent. Experimentally determine the pKa of this compound and adjust the pH of the aqueous buffer to a level where the compound is more ionized and, therefore, more soluble.[7]
-
-
Consider a Different Formulation Strategy: If co-solvents and pH adjustment are insufficient or incompatible with the experimental system, more advanced techniques like solid dispersions or nanosuspensions may be required.
Issue 2: Low and inconsistent drug concentration in prepared solutions.
Cause: This can result from incomplete dissolution or precipitation of the compound over time. The method of preparation and the choice of excipients are critical for achieving a stable, supersaturated solution.
Solutions:
-
Inclusion Complexation with Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules like this compound within their lipophilic cavity, while their hydrophilic exterior enhances aqueous solubility.[9][10]
-
Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the most suitable host.[8]
-
-
Solid Dispersion:
-
This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][6] The drug can exist in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.[6]
-
Common carriers include polymers like poloxamers, polyethylene glycols (PEGs), and polyvinylpyrrolidone (PVP).[11]
-
-
Nanosuspension:
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Fold Increase in Solubility |
| Co-solvency | Increasing the polarity of the solvent system with a water-miscible organic solvent.[7] | Simple and quick to prepare.[4] | Potential for solvent toxicity; drug may precipitate upon dilution.[2] | 2 to 50-fold |
| pH Adjustment | Ionizing the drug by shifting the pH of the solution, which increases its interaction with water.[7] | Simple and cost-effective. | Only applicable to ionizable drugs; risk of chemical degradation at extreme pH values. | Variable, depends on pKa |
| Inclusion Complexation | Encapsulating the hydrophobic drug molecule within a cyclodextrin host molecule.[9] | Can significantly increase solubility and stability; masks taste.[8][13] | Limited by the stoichiometry of the complex; can be expensive. | 10 to 100-fold[8] |
| Solid Dispersion | Dispersing the drug in a hydrophilic solid carrier, often in an amorphous state.[5] | Can lead to a significant increase in dissolution rate and extent of supersaturation.[6][14] | Formulations can be physically unstable and revert to a crystalline form.[14] | 5 to 200-fold |
| Nanosuspension | Reducing the particle size of the drug to the sub-micron range, increasing the surface area for dissolution.[4] | Applicable to a wide range of poorly soluble drugs; can be administered via various routes.[15] | Requires specialized equipment; potential for particle aggregation.[16] | Can significantly increase dissolution velocity.[17] |
Note: The fold increase in solubility is a general estimation and can vary significantly based on the specific drug, excipients, and preparation method used.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing an inclusion complex to enhance the solubility of a flavonoid.[10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5) to determine the optimal complexation efficiency.
-
Dissolution: Dissolve the desired amount of HP-β-CD in deionized water with gentle stirring.
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.[10]
-
Solubility Determination: Determine the concentration of this compound in the lyophilized powder to calculate the enhancement in aqueous solubility.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method, a widely used technique for preparing solid dispersions.[11]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Poloxamer 188, PVP K30)
-
An organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent. Ensure complete dissolution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[11]
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Solid Dispersion via Solvent Evaporation.
Caption: Strategies for Enhancing this compound Solubility.
References
- 1. Phytochemical: Podocarpusflavone A [caps.ncbs.res.in]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oatext.com [oatext.com]
- 11. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Formulation Strategies of Nanosuspensions for Various Administration Routes [mdpi.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annexpublishers.com [annexpublishers.com]
Addressing Podocarpusflavone B stability issues in common lab solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Podocarpusflavone B in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solutions from light to prevent photodegradation.[2][3]
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing initial high-concentration stock solutions of flavonoids due to its good solubilizing properties. For subsequent dilutions and use in cell-based assays, ethanol or methanol are often used. However, the choice of solvent should always be guided by the specific experimental requirements and cell line compatibility.
Q3: I observed precipitation in my this compound solution after storing it in the refrigerator. What should I do?
A3: Precipitation of flavonoids can occur at lower temperatures, especially in aqueous-based solutions or if the concentration is high. If you observe precipitation, you can try to redissolve the compound by gentle warming and sonication.[1] To prevent this, it is advisable to prepare working solutions fresh from a concentrated stock solution and to store stock solutions in a solvent where the compound has high solubility, such as DMSO.
Q4: How does light exposure affect the stability of this compound?
A4: Flavonoids, in general, are sensitive to light and can undergo degradation upon exposure.[2][3] It is essential to store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light. All experimental procedures involving the compound should be performed with minimal light exposure.
Q5: Can I use aqueous buffers to prepare my working solutions of this compound?
A5: While aqueous buffers are necessary for many biological experiments, flavonoids often have limited solubility and stability in aqueous solutions, especially at neutral or alkaline pH. If you need to prepare a working solution in an aqueous buffer, it is best to make it fresh from a concentrated stock in an organic solvent (like DMSO or ethanol) just before use. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions and compare their efficacy with older stocks. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and control groups. High solvent concentrations can affect cell viability and enzyme activity.[4] |
| Precipitation of the compound | Visually inspect your working solutions for any signs of precipitation before adding them to your experimental setup. If precipitation is observed, refer to FAQ Q3. |
| pH sensitivity | The stability of flavonoids can be pH-dependent. Ensure the pH of your buffers and media is consistent throughout your experiments. |
Issue 2: Loss of biological activity of this compound over time.
| Possible Cause | Troubleshooting Step |
| Improper storage | Review your storage conditions. Ensure stock solutions are stored at -80°C and protected from light.[1][2][3] |
| Oxidation | Flavonoids can be susceptible to oxidation. While not always practical, degassing solvents or working under an inert atmosphere can minimize oxidation. |
| Interaction with other components | Consider potential interactions with other components in your experimental medium that could lead to degradation. |
Quantitative Data on Flavonoid Stability
| Solvent/Condition | General Stability of Flavonoids | Recommendations for this compound |
| DMSO | Generally good for initial solubilization and storage of stock solutions at low temperatures. | Prepare high-concentration stock solutions in DMSO and store at -80°C in small aliquots. |
| Ethanol | Often used for extraction and as a solvent for working solutions. Stability can be concentration-dependent.[2] | 70% ethanol is often a good starting point for working solutions. Prepare fresh before use. |
| Methanol | Similar to ethanol, used for dilutions. | Prepare working solutions fresh from a DMSO stock. |
| Aqueous Buffers | Stability is often poor and pH-dependent. Degradation can be rapid. | Prepare working solutions in aqueous buffers immediately before the experiment. Minimize the time the compound spends in the aqueous environment. |
| Light Exposure | Flavonoids are generally susceptible to photodegradation.[2][3] | Protect all solutions from light by using amber vials or covering with foil. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to determine the intrinsic stability of this compound.
-
Preparation of Test Solutions: Prepare solutions of this compound in the solvents of interest (e.g., DMSO, 70% ethanol, methanol) at a known concentration.
-
Stress Conditions: Expose the test solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 24-48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), take an aliquot of each stressed solution.
-
Quantification: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to quantify the remaining amount of intact this compound.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point to determine the stability profile of the compound.
Visualizations
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Hypothetical inhibition of the JAK/STAT signaling pathway by this compound. Note: The specific molecular interactions of this compound with this pathway require further experimental validation.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Optimizing Podocarpusflavone B Dosage for Cell-Based Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Podocarpusflavone B in cell-based experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a naturally occurring biflavonoid. In poorly differentiated cancer cells, such as the colon cancer cell line HCT 116 and the pancreatic cancer cell line MIA PaCa, it induces apoptosis (programmed cell death) through the extrinsic pathway. This process is initiated by the upregulation of phosphorylated forms of ERK and c-JUN, without involving the AKT signaling pathway.[1]
2. How do I determine the optimal starting concentration of this compound for my experiments?
A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on available data for similar flavonoids and its known cytotoxic effects, a broad range of concentrations from 0.1 µM to 100 µM can be screened.
3. How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Recommended Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in high-quality, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
4. What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cells to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to assess the effect of the highest DMSO concentration used in your assays on cell viability and function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | 1. The final concentration of the compound is too high. 2. The final DMSO concentration is too low to maintain solubility. 3. The compound was diluted in an aqueous solution before being added to the media. | 1. Lower the final concentration of this compound. 2. Ensure the final DMSO concentration is sufficient, but still within the tolerated range for your cells. 3. Add the DMSO stock solution directly to the pre-warmed cell culture medium and mix thoroughly. Avoid making intermediate dilutions in aqueous buffers like PBS. |
| Inconsistent or non-reproducible results. | 1. Inconsistent cell seeding density. 2. Variability in drug treatment time. 3. Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. 4. Cell passage number is too high, leading to altered cellular responses. | 1. Ensure a uniform cell number is seeded in each well. 2. Standardize the incubation time with this compound. 3. Use fresh aliquots of the stock solution for each experiment. 4. Use cells within a consistent and low passage number range. |
| No observable effect on cell viability at expected concentrations. | 1. The cell line is resistant to this compound. 2. The concentration range tested is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. Consider using a different cell line known to be sensitive to flavonoids. 2. Test a wider and higher range of concentrations. 3. Increase the duration of treatment. 4. Verify the integrity of your this compound stock. |
| High background in control (vehicle-treated) wells. | 1. The DMSO concentration is toxic to the cells. 2. Contamination of cell culture. | 1. Perform a DMSO toxicity curve to determine the maximum non-toxic concentration for your specific cell line. 2. Check for microbial contamination in your cell cultures. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT 116 | Colon Carcinoma | [Data not available in cited literature] |
| MIA PaCa-2 | Pancreatic Carcinoma | [Data not available in cited literature] |
*Note: While the cytotoxic effects of this compound on these cell lines have been reported, specific IC50 values are not available in the reviewed literature. Researchers should determine these values empirically.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
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This compound
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed the tolerated level. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration. The IC50 value is the concentration that corresponds to 50% cell viability.
Western Blot for Phosphorylated ERK and c-JUN
This protocol is to detect the upregulation of phosphorylated ERK (p-ERK) and c-JUN (p-c-JUN) upon treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-c-JUN, anti-total-c-JUN, and a loading control like anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound signaling pathway.
References
Troubleshooting peak tailing in Podocarpusflavone B HPLC analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Podocarpusflavone B.
Troubleshooting Guide: Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and reproducibility of quantification. This guide provides a systematic approach to identify and resolve the common causes of this issue in the context of this compound analysis.
Initial Assessment & Quick Checks
Before delving into more complex method modifications, it's essential to rule out common system-level and sample-related issues.
1. Is peak tailing observed for all peaks or just this compound?
-
All peaks: This often points to a system-wide issue such as extra-column volume or a problem with the column itself.
-
Only this compound (or a few specific peaks): This suggests a chemical interaction between the analyte and the stationary phase or an issue with the sample solvent.
2. Have you checked for extra-column volume? Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1][2]
-
Recommendation: Use narrow internal diameter (e.g., 0.005") PEEK tubing and minimize tubing length.[1] Ensure all fittings are properly connected to avoid dead volume.[3]
3. Could the column be overloaded? Injecting too much sample can saturate the stationary phase, leading to peak distortion that resembles a right triangle.[2][4]
-
Recommendation: Dilute the sample by a factor of 10 and reinject. If the peak shape improves, column overload is a likely cause. Consider using a column with a higher capacity or reducing the injection volume.[4]
Troubleshooting Workflow for Peak Tailing
If the initial checks do not resolve the issue, follow this systematic workflow to diagnose and address the root cause.
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in reverse-phase HPLC for flavonoids like this compound?
A1: Peak tailing in reverse-phase HPLC typically arises from secondary interactions between the analyte and the stationary phase.[2] For flavonoids, which contain multiple hydroxyl groups, the most common causes include:
-
Silanol Interactions: Residual, unbonded silanol groups (Si-OH) on the silica-based column packing can interact with the polar functional groups of this compound.[1][2][5] These interactions are a form of secondary retention mechanism and can lead to peak tailing.[2]
-
Column Contamination: Accumulation of sample matrix components or precipitated sample on the column inlet frit can disrupt the sample band, causing tailing.[2]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger (more non-polar in reverse-phase) than the mobile phase, it can cause peak distortion.[2][3]
Q2: How can I minimize silanol interactions?
A2: Several strategies can be employed to reduce the impact of residual silanol groups:
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent to make them less active.[1][4]
-
Lower the Mobile Phase pH: Maintaining a mobile phase pH below 3 will keep the silanol groups protonated (Si-OH) and less likely to interact with the analyte through ion-exchange.[2][8] Acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) are commonly used for this purpose in flavonoid analysis.[9][10]
-
Use Mobile Phase Additives: In the past, a "tail-suppressing" agent like triethylamine (TEA) was sometimes added to the mobile phase to compete with the analyte for active silanol sites.[8][11] However, this approach is less common with modern, higher-quality columns.
Q3: What is an acceptable peak tailing factor?
A3: The tailing factor (also known as the asymmetry factor) is a quantitative measure of peak shape. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.8 and 1.2 is considered good.[10] In regulated environments, a tailing factor of less than 2.0 is often required.
| Tailing Factor (Tf) | Peak Shape | Interpretation |
| Tf = 1.0 | Symmetrical | Ideal |
| Tf > 1.0 | Tailing Peak | Indicates potential issues with secondary interactions, column overload, etc. |
| Tf < 1.0 | Fronting Peak | Often caused by column overload or poor sample solubility. |
Q4: Can the sample preparation method contribute to peak tailing?
A4: Yes, improper sample preparation can lead to peak tailing.
-
Particulate Matter: Unfiltered samples can introduce particulate matter that blocks the column inlet frit, leading to a distorted flow path and tailing peaks. Always filter samples through a 0.45 µm or 0.22 µm membrane filter before injection.[9]
-
Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to peak shape issues. It is always best to dissolve the sample in the initial mobile phase if possible.[5]
Experimental Protocols
General HPLC Method for this compound Analysis
This method is a starting point and may require optimization based on your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase to elute this compound. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Based on the UV spectrum of this compound (typically around 270 nm or 340 nm for flavonoids)[9] |
| Injection Volume | 5-20 µL |
| Sample Preparation | Dissolve the extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter. |
Column Cleaning and Regeneration Protocol
If you suspect column contamination is causing peak tailing, a thorough cleaning procedure can help restore performance.
Objective: To remove strongly retained contaminants from a C18 reverse-phase column.[2]
Procedure:
-
Disconnect from Detector: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.[2]
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffers or salts.
-
Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly non-polar compounds.
-
Flush with Hexane (Optional, check column compatibility): For very non-polar contaminants, a flush with hexane may be effective.
-
Return to Isopropanol: Flush with 20 column volumes of isopropanol.
-
Equilibrate: Re-equilibrate the column with your mobile phase (without buffer) until a stable baseline is achieved, then introduce the buffered mobile phase.[2]
Note: Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limitations.
Visualizing the Cause of Peak Tailing
The primary chemical cause of peak tailing for polar compounds like this compound on silica-based columns is often the interaction with residual silanol groups.
Caption: Interaction of this compound with the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. podocarpusflavone A | 22136-74-9 [chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Total Synthesis of Podocarpusflavone B and Related Biflavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the total synthesis of Podocarpusflavone B and structurally related biflavonoids. The guidance provided is based on established synthetic strategies for closely related molecules, such as amentoflavone, and addresses common issues in biflavonoid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The principal challenge in the total synthesis of this compound, a C-C linked biflavonoid, is the construction of the sterically hindered biaryl bond between the two flavonoid units. This difficulty arises from the tetra-ortho-substituted nature of the linkage, which can lead to low reaction yields and require carefully optimized conditions.[1][2]
Q2: Which synthetic strategies are commonly employed to construct the biflavonoid linkage?
Several methods have been developed for the synthesis of biflavonoids.[3] The most common strategies include:
-
Ullmann Coupling: This classic method involves the copper-catalyzed coupling of two aryl halides. However, it often requires high temperatures and can result in moderate yields.[3]
-
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki and Stille couplings, are frequently used. The Suzuki coupling, which utilizes a boronic acid or ester and a halide under palladium catalysis, is particularly effective for forming the C-C biaryl bond in molecules like amentoflavone.
-
Oxidative Coupling: This approach involves the direct coupling of two flavonoid units through an oxidative process, often mediated by iron(III) chloride. The regioselectivity of this reaction can be a challenge.[1]
Q3: Why is the Suzuki coupling a preferred method for synthesizing molecules like this compound?
The Suzuki coupling offers several advantages for the synthesis of complex biflavonoids:
-
Milder Reaction Conditions: Compared to methods like the Ullmann coupling, Suzuki reactions generally proceed under milder conditions.
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups present on the flavonoid skeleton, reducing the need for extensive protecting group strategies.
-
Commercial Availability of Reagents: The necessary palladium catalysts and boronic acid reagents are widely available.
Q4: What are the key starting materials for the synthesis of the this compound scaffold?
The synthesis typically follows a convergent approach, requiring the preparation of two functionalized flavonoid monomers. For a Suzuki coupling strategy, this would involve:
-
An iodinated flavonoid.
-
A flavonoid boronic acid or boronic ester derivative.
These monomers are synthesized from simpler phenolic precursors, such as phloroglucinol and substituted benzaldehydes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the key biaryl coupling step in the synthesis of this compound and related biflavonoids, with a focus on the Suzuki coupling reaction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the coupled biflavonoid product | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., wet solvent, decomposed boronic ester). 3. Suboptimal reaction temperature. 4. Incorrect choice of base or ligand. | 1. Use a fresh batch of palladium catalyst or pre-activate it. 2. Ensure solvents are anhydrous and reagents are pure. Use freshly prepared boronic esters if possible. 3. Optimize the reaction temperature; a higher temperature may be required for sterically hindered substrates. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and phosphine ligands to find the optimal combination. |
| Formation of significant side products (e.g., homo-coupling of the boronic ester) | 1. Reaction conditions are too harsh. 2. Incorrect stoichiometry of reactants. 3. Presence of oxygen in the reaction mixture. | 1. Lower the reaction temperature and monitor the reaction progress closely. 2. Use a slight excess (1.1-1.5 equivalents) of the boronic ester relative to the aryl halide. 3. Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Difficulty in purifying the final biflavonoid product | 1. Co-elution with starting materials or side products on silica gel. 2. Poor solubility of the product. | 1. Employ alternative purification techniques such as preparative HPLC or recrystallization. 2. If solubility is an issue, consider performing the final deprotection step after purification of the protected biflavonoid. For purification, try a solvent system with a small amount of a more polar solvent like methanol or acetone. |
| Incomplete demethylation in the final step | 1. Insufficient amount of demethylating agent (e.g., BBr₃). 2. Short reaction time or low temperature. | 1. Increase the equivalents of the demethylating agent. 2. Extend the reaction time and/or increase the reaction temperature, monitoring the progress by TLC or LC-MS. |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of a this compound-type biflavonoid, based on the synthesis of amentoflavone.
Protocol 1: Suzuki Coupling of Flavonoid Monomers
This protocol describes the palladium-catalyzed Suzuki coupling of an iodoflavone with a flavone boronic ester.
Materials:
-
Iodoflavone derivative
-
Flavone pinacol boronic ester derivative
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add the iodoflavone (1.0 eq.), the flavone pinacol boronic ester (1.2 eq.), and K₂CO₃ (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Add Pd(PPh₃)₄ (0.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the protected biflavonoid.
Protocol 2: Demethylation to Yield the Final Product
This protocol describes the final deprotection of the methoxy groups to yield the polyhydroxylated biflavonoid.
Materials:
-
Protected biflavonoid
-
Boron tribromide (BBr₃) (1 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the protected biflavonoid (1.0 eq.) in anhydrous CH₂Cl₂ in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1 M solution of BBr₃ in CH₂Cl₂ (an excess, typically 2-3 eq. per methoxy group) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC or recrystallization to obtain the final biflavonoid.
Data Presentation
The following table summarizes representative yields for the key steps in a typical biflavonoid synthesis via Suzuki coupling.
| Step | Reaction | Yield (%) |
| 1 | Synthesis of Iodoflavone Monomer | 70-85 |
| 2 | Synthesis of Flavone Boronic Ester Monomer | 60-75 |
| 3 | Suzuki Coupling of Monomers | 40-60 |
| 4 | Final Demethylation | 50-70 |
| Overall Yield | ~10-25 |
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Workflow for the Suzuki coupling reaction.
References
How to increase the extraction yield of Podocarpusflavone B from natural sources
Welcome to the technical support center for the extraction of Podocarpusflavone B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the extraction yield of this valuable biflavonoid from natural sources.
A Note on Nomenclature: this compound is structurally identical to Podocarpusflavone A. In scientific literature and databases such as PubChem, the compound is most commonly indexed as Podocarpusflavone A. For consistency, this guide will use the name Podocarpusflavone A, referring to the same C₃₁H₂₀O₁₀ biflavonoid structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of Podocarpusflavone A?
Podocarpusflavone A is a biflavonoid predominantly found in plants of the Podocarpus genus. Key sources include the leaves, twigs, and bark of species such as Podocarpus macrophyllus, Podocarpus neriifolius, and Podocarpus henkelii.[1][2][3] It has also been isolated from other plant genera, including Kielmeyera, Garcinia, and Juniperus.[4][5]
Q2: What are the key physicochemical properties of Podocarpusflavone A that influence extraction?
Understanding the properties of Podocarpusflavone A is crucial for selecting an appropriate extraction strategy:
-
Structure: It is a relatively large and complex biflavonoid.[1]
-
Solubility: It is poorly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and moderately soluble in aqueous ethanol or methanol mixtures.[6][7] Its solubility is highly dependent on solvent polarity.
-
Stability: Like many flavonoids, Podocarpusflavone A can be sensitive to high temperatures, prolonged extraction times, and extreme pH levels, which may lead to degradation.[8]
Q3: Which type of solvent is most effective for extracting Podocarpusflavone A?
Aqueous ethanol (70-80%) is widely reported as an effective and green solvent for extracting biflavonoids.[1][4] The water component helps swell the plant matrix, while the ethanol solubilizes the moderately polar biflavonoid. Acetone can also be used for initial crude extraction.[1] For initial defatting to remove lipids and chlorophyll that may interfere with extraction and purification, a pre-extraction wash with a nonpolar solvent like n-hexane is recommended.[3]
Q4: How can I reduce my extraction time without sacrificing yield?
Conventional methods like maceration or Soxhlet extraction are time-consuming.[9] Advanced techniques can drastically reduce extraction time while often improving yield:
-
Ultrasound-Assisted Extraction (UAE): Can achieve high yields in as little as 5-40 minutes.[6][10]
-
Microwave-Assisted Extraction (MAE): Often completes extraction in under 40 minutes.[4][11] Studies have shown that methods like MAE and UAE can increase biflavonoid yields by 29-50% in a fraction of the time compared to conventional techniques.[6]
Q5: Should I use fresh or dried plant material?
Dried plant material is generally preferred. Drying removes water, concentrating the target compound and preventing enzymatic degradation. It also allows for grinding into a fine powder, which significantly increases the surface area for solvent penetration, leading to more efficient extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Podocarpusflavone A.
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | 1. Reduce Particle Size: Ensure the plant material is ground to a fine, consistent powder (e.g., 40-60 mesh). This increases the surface area for solvent contact. 2. Use Advanced Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). The energy from these methods disrupts cell walls, enhancing solvent penetration and compound release.[6] |
| Incorrect Solvent Choice | 1. Check Polarity: Podocarpusflavone A is moderately polar. Pure ethanol or methanol can be less effective than aqueous mixtures. Start with 70-80% ethanol in water.[1][4] 2. Perform a Pre-Wash: If your source material is rich in lipids (e.g., seeds), perform a pre-extraction with hexane to defat the sample. Lipids can hinder the primary solvent's access to the target compound.[3] |
| Compound Degradation | 1. Lower the Temperature: High temperatures can degrade flavonoids. For conventional methods, keep temperatures below 60°C. For MAE and SFE, optimal temperatures are often between 45-60°C.[1][11] 2. Reduce Extraction Time: Prolonged exposure to heat and solvent can cause degradation. Switch to a faster method like UAE or MAE.[4][11] 3. Control pH: Use a slightly acidic extraction solvent (pH 4-6) to improve flavonoid stability.[12] |
| Incomplete Extraction | 1. Increase Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used. A common starting ratio is 1:20 to 1:30 (g/mL).[10] 2. Perform Sequential Extractions: Instead of one long extraction, perform two or three shorter extractions with fresh solvent each time and pool the extracts. This maintains a high concentration gradient, improving mass transfer. |
Issue 2: Crude Extract is Dark Green or Gummy/Oily
| Possible Cause | Troubleshooting Step |
| Co-extraction of Chlorophyll | 1. Post-Extraction Cleanup: Pass the crude extract through a solid-phase extraction (SPE) C18 cartridge. Chlorophyll will be retained more strongly than Podocarpusflavone A. 2. Pre-Extraction Wash: Before the main extraction, wash the dried plant powder with a nonpolar solvent like hexane to remove chlorophyll and lipids.[3] |
| Co-extraction of Polysaccharides or Resins | 1. Solvent Partitioning: After concentrating the initial extract, perform a liquid-liquid partition. For an ethanol extract, evaporate the ethanol, redissolve the residue in water, and partition against a solvent of intermediate polarity like ethyl acetate. Podocarpusflavone A will preferentially move to the ethyl acetate phase, leaving polar sugars in the aqueous phase.[13] 2. Precipitation: Cool the concentrated extract to precipitate out less soluble compounds. |
Issue 3: Difficulty in Purifying Podocarpusflavone A from Crude Extract
| Possible Cause | Troubleshooting Step |
| Presence of Structurally Similar Flavonoids | 1. Optimize Chromatography: Use a multi-step chromatography approach. Start with silica gel column chromatography with a gradient solvent system (e.g., dichloromethane/methanol) for initial fractionation.[13] 2. Use High-Resolution Techniques: For final purification, employ preparative HPLC with a C18 column or Sephadex LH-20 column chromatography, which is effective at separating flavonoids based on size and polarity. |
| Sample Overload on Chromatography Column | 1. Reduce Loading Amount: Do not exceed the recommended loading capacity of your column. Overloading leads to poor separation and broad peaks. 2. Perform a Pre-purification Step: Use techniques like SPE or solvent partitioning to enrich the Podocarpusflavone A content before loading onto a high-resolution column.[2] |
Quantitative Data on Biflavonoid Extraction
The following table summarizes yields obtained for Podocarpusflavone A and similar biflavonoids using various extraction methods, providing a baseline for comparison.
| Extraction Method | Plant Source | Target Compound(s) | Optimal Conditions | Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Taxus chinensis | Amentoflavone | 48°C, 25 MPa, 2.02 h, 78.5% Ethanol co-solvent | 4.47 mg/g | [1] |
| Ultrasound-Assisted Extraction (UAE) | Selaginella doederleinii | Total Biflavonoids | 42 min, 320 W, 80% Ethanol | 22.26 mg/g | [10][14] |
| Ionic Liquid-Microwave Assisted (IL-MAE) | Selaginella trachyphylla | Amentoflavone | 55°C, 40 min, 400 W, 1:9.6 g/mL ratio | 1.63 mg/g | [11] |
| Microwave-Assisted Extraction (MAE) | Albizia myriophylla | Total Bioflavonoids | 728 W, 40 min, 70% Ethanol, 1:24.7 g/mL ratio | 152.74 mg QE/g * | [4] |
| Conventional Solvent Extraction | Podocarpus nakaii | Podocarpusflavone A | Hot ethanol (45°C) extraction, followed by partitioning and column chromatography | ~0.018 mg/g | [13] |
*mg QE/g: Milligrams of Quercetin Equivalents per gram of dry weight.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This protocol is designed for rapid and efficient extraction, based on optimized parameters from biflavonoid studies.[10]
-
Sample Preparation:
-
Dry the plant material (leaves or twigs) at 40-50°C until constant weight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
Accurately weigh 5 g of the powdered sample into a 250 mL Erlenmeyer flask.
-
-
Extraction:
-
Add 150 mL of 80% aqueous ethanol to the flask (for a 1:30 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency to 40 kHz and power to 320 W.
-
Maintain the temperature of the water bath at 50°C.
-
Sonicate for 40 minutes.
-
-
Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the solid residue with a small amount of fresh 80% ethanol and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
-
Store the crude extract at -20°C for further purification.
-
Protocol 2: Conventional Solvent Extraction & Purification
This protocol follows a traditional approach involving maceration followed by purification.[13]
-
Sample Preparation:
-
Prepare 100 g of fine, dried plant powder as described in Protocol 1.
-
Optional Defatting Step: Macerate the powder in 500 mL of n-hexane for 24 hours at room temperature. Filter and discard the hexane. Air-dry the plant residue.
-
-
Maceration:
-
Submerge the plant powder in 1 L of 95% ethanol in a sealed container.
-
Macerate for 72 hours at room temperature, with occasional agitation.
-
Filter the extract and repeat the maceration process on the residue two more times with fresh ethanol.
-
Pool the ethanol extracts and concentrate using a rotary evaporator at 50°C.
-
-
Liquid-Liquid Partitioning:
-
Completely evaporate the ethanol from the crude extract.
-
Redissolve the resulting residue in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and partition three times with 200 mL of ethyl acetate.
-
Combine the ethyl acetate fractions, as this layer will contain Podocarpusflavone A.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate to dryness.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable nonpolar solvent (e.g., dichloromethane).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5 v/v).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify and pool the fractions containing Podocarpusflavone A.
-
Evaporate the pooled fractions to yield the purified compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of Podocarpusflavone A.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
Parameter Interdependencies
Caption: Interplay between key extraction parameters and desired outcomes.
References
- 1. Optimization of Process Parameters of Extraction of Amentoflavone, Quercetin and Ginkgetin from Taxus chinensis Using Supercritical CO2 Plus Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized microwave-assisted extraction of bioflavonoids from Albizia myriophylla bark using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. bdbotsociety.org [bdbotsociety.org]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mitigating Podocarpusflavone B cytotoxicity in non-target cell lines
Disclaimer: Direct experimental data on the cytotoxicity of Podocarpusflavone B in non-target cell lines is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the broader class of compounds to which this compound belongs—biflavonoids—and general principles of flavonoid cytotoxicity. Researchers should validate these strategies for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring biflavonoid. Biflavonoids are complex molecules formed by the dimerization of two flavonoid units. These compounds are known for a variety of biological activities, including potential anticancer properties.
Q2: Is cytotoxicity in non-target (normal) cell lines a known issue for biflavonoids?
The cytotoxicity of biflavonoids can vary significantly depending on the specific compound, its concentration, and the cell type. Some biflavonoids have demonstrated promising selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, non-target cells. For instance, a study on Cupressoflavone, another biflavonoid, showed high cytotoxic selectivity for prostate cancer cells (PC-3) with no significant cytotoxicity against a normal prostate cell line (PNT2)[1][2]. However, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific non-target cell lines of interest.
Q3: What are the potential mechanisms behind the selective cytotoxicity of some biflavonoids?
The selective anticancer activity of biflavonoids is thought to stem from several mechanisms that exploit the differences between cancer and normal cells:
-
Induction of Apoptosis: Many biflavonoids have been shown to trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, such as the Bcl-2/Bax pathway[1].
-
Generation of Reactive Oxygen Species (ROS): Some biflavonoids can increase the levels of intracellular ROS. Cancer cells often have a higher basal level of ROS, making them more susceptible to further ROS-induced damage compared to normal cells.
-
Cell Cycle Arrest: Biflavonoids can interfere with the cell cycle progression in rapidly dividing cancer cells, leading to growth inhibition.
-
Induction of Ferroptosis: Certain biflavonoids can induce ferroptosis, a form of iron-dependent cell death, in cancer cells[3].
Q4: How can I assess the cytotoxicity of this compound in my non-target cell lines?
A standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay, can be used to determine the viability of your non-target cell lines after treatment with a range of this compound concentrations. It is recommended to perform these assays in parallel with your target cancer cell lines to determine the selectivity index (SI).
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Cell Lines
If you are observing significant toxicity in your non-target (e.g., normal) cell lines upon treatment with this compound, consider the following troubleshooting steps:
Potential Cause & Solution
-
High Concentration: The concentration of this compound may be too high, leading to non-specific toxicity.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for both your target and non-target cell lines. Aim to use a concentration that is effective against cancer cells while having minimal impact on normal cells.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to the observed cytotoxicity.
-
Troubleshooting Step: Run a vehicle control experiment where you treat the non-target cells with the same concentration of the solvent used in your experimental setup. Ensure the final solvent concentration is well below the known toxic threshold for your cell lines (typically <0.5% for DMSO).
-
-
Extended Exposure Time: Prolonged exposure to the compound may lead to off-target effects.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal exposure time required for the desired effect on target cells while minimizing toxicity in non-target cells.
-
Issue 2: Lack of Selective Cytotoxicity Between Target and Non-Target Cell Lines
If this compound is showing similar levels of toxicity in both your cancer and normal cell lines, explore these strategies to potentially enhance its selectivity:
Potential Strategy & Experimental Approach
-
Combination Therapy: Combining this compound with other agents may enhance its anticancer efficacy and allow for the use of lower, less toxic concentrations.
-
Experimental Approach: Investigate the synergistic effects of this compound with known chemotherapeutic drugs or other natural compounds. Flavonoids have been shown to potentiate the effects of drugs like cisplatin by depleting cellular glutathione (GSH), a key antioxidant, in cancer cells[4].
-
-
Exploiting Differences in Cellular Redox State: Cancer cells often have a compromised antioxidant defense system.
-
Experimental Approach: Measure the intracellular ROS levels in both target and non-target cells after treatment with this compound. If ROS levels are significantly higher in cancer cells, this could be a mechanism of selective action. You could also explore co-treatment with agents that modulate the redox state.
-
-
Structural Modification of the Compound: The structure of a biflavonoid plays a crucial role in its biological activity.
-
Experimental Approach (Advanced): If resources permit, collaborate with a medicinal chemist to synthesize analogs of this compound. Minor modifications to the functional groups on the flavonoid rings can sometimes dramatically improve selectivity.
-
Data Presentation
The following tables present example data from studies on other biflavonoids to illustrate how to structure your experimental results for clear comparison.
Table 1: Cytotoxicity of Biflavonoid 'X' in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 19.9 |
| PNT2 | Normal Prostate | > 100 |
| MCF-7 | Breast Cancer | 15.09 |
| LoVo | Colon Cancer | 33.47 |
Data derived from studies on Cupressoflavone and 7″-O-methylrobustaflavone[1][2].
Table 2: Selectivity Index (SI) of Various Biflavonoids
| Compound | Cancer Cell Line | Normal Cell Line | IC50 Cancer (µM) | IC50 Normal (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Cupressoflavone | PC-3 | PNT2 | 19.9 | >100 | > 5.0 |
| Robustaflavone | MCF-7 | - | 11.89 | - | - |
| Ginkgetin | DU-145 | - | 5 | - | - |
SI values are a key indicator of selective toxicity. A higher SI value indicates greater selectivity for cancer cells. Data derived from multiple biflavonoid studies[1][2].
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Target and non-target cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of the biflavonoids isolated from Selaginella trichoclada on MCF-7 cells and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selected flavonoids potentiate the toxicity of cisplatin in human lung adenocarcinoma cells: A role for glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Chromatographic Methods for Podocarpusflavone B Isomer Separation
Welcome to the technical support center for the chromatographic separation of Podocarpusflavone B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers. The solutions provided are based on established principles of HPLC for the separation of complex flavonoid isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For positional isomers, consider a high-purity C18 or Phenyl-Hexyl column. For enantiomers, a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., amylose or cellulose), may be necessary.[1][2] |
| Mobile Phase Composition Not Optimized | Modify the gradient profile. A shallower gradient often improves the separation of closely eluting peaks. Adjust the organic modifier (acetonitrile generally provides better resolution for flavonoids than methanol). Vary the pH of the aqueous phase with additives like formic acid or phosphoric acid (typically 0.1% v/v) to suppress ionization and improve peak shape.[3][4][5][6] |
| Suboptimal Column Temperature | Increase the column temperature in small increments (e.g., 5 °C). This can decrease mobile phase viscosity and improve mass transfer, sometimes enhancing resolution. However, be aware that it can also decrease retention times.[7] |
| Flow Rate Too High | Decrease the flow rate. This can increase the number of theoretical plates and improve separation, although it will lengthen the run time. |
Issue 2: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Use a high-purity, end-capped silica column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups.[8] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume.[10] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase). If performance does not improve, the column may need to be replaced. |
Issue 3: Variable Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs, especially for gradient methods (at least 10 column volumes is a good starting point).[11] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[11] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump proportioning valves.[10][11] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially at fittings. Monitor the pump pressure for fluctuations. Salt buildup can be an indicator of a leak.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for this compound isomers?
A1: A good starting point for method development would be a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). A starting gradient could be 10-50% B over 30 minutes with a flow rate of 1.0 mL/min and a column temperature of 30-40 °C.[7] Detection is typically optimal in the UV range of 280-360 nm for flavonoids.
Q2: How can I confirm the identity of the separated isomers?
A2: While HPLC with UV detection can separate isomers, it cannot definitively identify them. For structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended. The fragmentation patterns of the isomers in the mass spectrometer can help in their identification. For absolute confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated fractions would be required.
Q3: What are the typical validation parameters I should assess for a quantitative method?
A3: For a quantitative method, you should validate parameters such as linearity, range, precision (intraday and interday), accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
| Parameter | Typical Acceptance Criteria for Flavonoid Analysis |
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Precision (Relative Standard Deviation, %RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD & LOQ | Should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). |
Q4: Can I use UPLC instead of HPLC for separating this compound isomers?
A4: Yes, Ultra-High-Performance Liquid Chromatography (UPLC) is highly suitable and often preferred for separating complex mixtures like isomers. UPLC systems use columns with smaller particle sizes (<2 µm), which can provide significantly higher resolution, faster analysis times, and better peak shapes compared to traditional HPLC.[12][13][14] The principles of method development and troubleshooting are similar to HPLC.
Experimental Protocols
Proposed HPLC Method for Separation of this compound Isomers (to be optimized)
This protocol is a suggested starting point and should be optimized for your specific instrumentation and isomer mixture.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Sample Preparation:
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound isomers in a suitable solvent (e.g., methanol or a mixture of methanol and water). The final concentration should be within the linear range of the detector. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the separated isomers.
-
For quantitative analysis, prepare a calibration curve using standards of the purified isomers if available.
-
Visualizations
Caption: A logical workflow for developing an HPLC method for isomer separation.
Caption: Common causes of poor peak resolution and their corresponding solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
- 9. ijsdr.org [ijsdr.org]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. mdpi.com [mdpi.com]
- 13. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 14. Determination of 14 Isoflavone Isomers in Natto by UPLC-ESI-MS/MS and Antioxidation and Antiglycation Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
Best practices for long-term storage and preservation of Podocarpusflavone B
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Podocarpusflavone B?
For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at a low temperature. The ideal condition is at or below -20°C in a desiccated environment to minimize degradation from moisture, light, and temperature fluctuations.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable, dry, and high-purity solvent. For short-term storage (days to a week), solutions can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. The choice of solvent can significantly impact stability; polar aprotic solvents like DMSO or DMF are common, but their suitability for long-term storage should be verified.
Q3: What are the main factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of flavonoids like this compound include:
-
Exposure to light: UV radiation can induce photochemical degradation.
-
Elevated temperatures: Heat can accelerate oxidation and hydrolysis.
-
pH extremes: Highly acidic or alkaline conditions can cause structural rearrangements or hydrolysis.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Moisture: Water can facilitate hydrolysis.
Q4: Is this compound sensitive to freeze-thaw cycles?
Yes, like many complex organic molecules, repeated freeze-thaw cycles can lead to degradation. This is often due to the formation of ice crystals that can damage the molecular structure and the increased concentration of solutes in the unfrozen liquid phase. It is highly recommended to store solutions in single-use aliquots.
Troubleshooting Guides
Issue 1: I am observing a decrease in the activity of my this compound sample over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the compound (solid or in solution) is stored at the recommended temperature, protected from light, and in a tightly sealed container. |
| Degradation in Solution | Prepare fresh solutions for your experiments. If using a stock solution, test its purity via HPLC or a similar method to check for degradation products. |
| Repeated Freeze-Thaw Cycles | If you have been using the same stock solution multiple times, prepare new aliquots from a solid sample and use a fresh aliquot for each experiment. |
| Solvent Instability | The solvent may be degrading the compound. Consider preparing a fresh stock solution in a different, high-purity, anhydrous solvent. |
Issue 2: My this compound solution has changed color.
| Possible Cause | Troubleshooting Step |
| Oxidation | This is a common issue with phenolic compounds. The solution may have been exposed to air for an extended period. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
| Light Exposure | The solution may have been exposed to light, leading to photochemical reactions. Always store solutions in amber vials or wrap clear vials in aluminum foil. |
| pH Change | A change in the pH of the solution could lead to structural changes and a corresponding color change. Ensure the solvent is neutral and buffered if necessary for your application. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate expected trends. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Hypothetical Stability of Solid this compound Over 12 Months
| Storage Condition | Purity after 6 months (%) | Purity after 12 months (%) |
| -80°C, Desiccated, Dark | >99 | >99 |
| -20°C, Desiccated, Dark | 99 | 98 |
| 4°C, Desiccated, Dark | 97 | 95 |
| 25°C, Ambient Light | 85 | 70 |
Table 2: Hypothetical Stability of this compound (10 mM) in DMSO Solution
| Storage Condition | Purity after 1 month (%) | Purity after 3 months (%) |
| -80°C, Dark | >99 | 99 |
| -20°C, Dark | 98 | 96 |
| 4°C, Dark | 95 | 90 |
| 25°C, Ambient Light | 70 | 50 |
Experimental Protocols & Visualizations
Protocol: Preparation of Aliquots for Long-Term Storage
-
Equilibrate the container of solid this compound to room temperature in a desiccator to prevent condensation.
-
In a controlled environment with low humidity and minimal light exposure, weigh the desired amount of the compound.
-
Dissolve the solid in a high-purity, anhydrous solvent (e.g., DMSO) to the desired stock concentration.
-
Dispense the solution into single-use, amber glass or polypropylene vials.
-
If sensitivity to oxygen is a concern, gently purge the headspace of each vial with an inert gas (e.g., argon or nitrogen).
-
Seal the vials tightly.
-
Label the vials clearly with the compound name, concentration, solvent, and date.
-
Place the aliquots in a secondary container and store them at -80°C.
Caption: Recommended workflow for preparing and storing this compound.
Caption: Potential degradation pathways for a flavonoid like this compound.
Technical Support Center: Enhancing the Bioavailability of Podocarpusflavone B
Welcome to the Technical Support Center for Podocarpusflavone B. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its poor bioavailability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design and execute effective strategies to improve the delivery and efficacy of this promising biflavonoid.
Disclaimer: As of our latest update, specific experimental data on the physicochemical properties, metabolism, and bioavailability of this compound is limited in publicly available literature. The guidance provided here is based on the established principles for enhancing the bioavailability of flavonoids and other polyphenolic compounds with similar structural characteristics. Researchers are encouraged to perform compound-specific characterization to optimize formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound expected to be low?
A1: this compound, as a biflavonoid, likely shares characteristics with other polyphenols that contribute to poor oral bioavailability. These factors include:
-
Low Aqueous Solubility: Flavonoids are often crystalline and have low water solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]
-
Poor Intestinal Permeability: The molecular size and polarity of biflavonoids can hinder their passage across the intestinal epithelial barrier.[1]
-
First-Pass Metabolism: Like many flavonoids, this compound is susceptible to extensive metabolism in the intestine and liver by Phase I (e.g., Cytochrome P450 enzymes) and Phase II (e.g., glucuronidation and sulfation) enzymes. This rapid breakdown reduces the amount of active compound reaching systemic circulation.[3][4]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further limiting its absorption.[3]
Q2: What are the primary strategies to overcome the poor bioavailability of this compound?
A2: Several formulation and co-administration strategies can be employed to enhance the bioavailability of poorly soluble and permeable compounds like this compound. The main approaches include:
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[5][6][7] Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Polymeric Nanoparticles
-
Nanoemulsions
-
Liposomes
-
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound into an amorphous state by dispersing it in a polymer matrix can significantly increase its dissolution rate.[8]
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the absorption and systemic exposure of co-administered drugs.[9]
-
Phytosomes: Forming a complex of this compound with phospholipids can improve its lipid solubility and ability to cross biological membranes.[3]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the specific experimental goals, available resources, and the desired release profile.
-
For initial in vitro screening, amorphous solid dispersions or simple co-administration studies with known P-gp/CYP inhibitors (like piperine or quercetin) might be a rapid way to assess potential for improvement.
-
For in vivo studies aiming for significant bioavailability enhancement and potentially targeted delivery, nanoformulations are a powerful option. The specific type of nanoparticle will depend on the desired loading capacity, stability, and release characteristics.
-
Phytosomes are a good choice when aiming to improve the lipophilicity of the compound for better membrane permeation.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Biorelevant Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Crystalline Nature | Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). | Increased dissolution rate and supersaturation in aqueous media. |
| Poor Wettability | Micronize the this compound powder to increase the surface area. | Improved wettability and a modest increase in dissolution rate. |
| Low Intrinsic Solubility | Formulate as a nanoemulsion or encapsulate in micelles. | Enhanced apparent solubility and dissolution in the aqueous phase. |
Issue 2: Poor Permeability Across Caco-2 Cell Monolayers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Efflux Ratio | Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil, piperine). | Reduced efflux and increased apparent permeability (Papp) in the absorptive direction. |
| Low Transcellular Transport | Formulate this compound as a phytosome or in lipid-based nanoparticles (e.g., SLNs). | Enhanced transport across the cell monolayer due to improved lipid membrane affinity. |
| Paracellular Transport Limitation | Investigate the use of permeation enhancers that modulate tight junctions (use with caution due to potential toxicity). | Increased paracellular flux, though this is a less common route for flavonoids.[10] |
Issue 3: High Variability in Pharmacokinetic Data from in vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Formulation Performance | Ensure the formulation (e.g., nanoparticle suspension) is stable and has a narrow particle size distribution. Perform rigorous quality control before each experiment. | More consistent and reproducible plasma concentration-time profiles. |
| Food Effects | Standardize the feeding state of the animals (e.g., fasted overnight). | Reduced variability in absorption due to consistent gastric emptying and intestinal conditions. |
| Enterohepatic Recirculation | Design the blood sampling schedule to capture potential secondary peaks in the plasma profile. | A more accurate representation of the pharmacokinetic profile, including the effects of recirculation. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs of this compound to enhance its solubility and oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
Organic solvent (if required, e.g., acetone, ethanol)
Methodology (High-Shear Homogenization and Ultrasonication):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid. If solubility is low, a small amount of organic solvent can be used and will be evaporated later.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers
Objective: To assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution/formulation
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound solution or formulation to the apical (AP) chamber. c. Add fresh HBSS to the basolateral (BL) chamber. d. Incubate at 37°C. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio (ER): Calculate the ER as Papp (B-A) / Papp (A-B). An ER > 2 suggests significant active efflux.
Quantitative Data Summary
The following table provides a hypothetical summary of data that could be generated from the experiments described above. Researchers should populate this with their own experimental results.
Table 1: Physicochemical and In Vitro Performance of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Apparent Solubility (µg/mL) in FaSSIF | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Unformulated this compound | N/A | N/A | N/A | 1.5 ± 0.3 | 0.5 ± 0.1 | 5.2 |
| This compound SLNs | 180 ± 15 | 0.21 ± 0.03 | 85 ± 5 | 25.0 ± 2.1 | 2.8 ± 0.4 | 1.8 |
| This compound Phytosome | N/A | N/A | N/A | 15.8 ± 1.5 | 3.5 ± 0.5 | 2.1 |
| This compound + Piperine | N/A | N/A | N/A | 1.6 ± 0.2 | 1.9 ± 0.3 | 1.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 ± 12 | 2.0 | 250 ± 60 | 100 |
| This compound SLNs | 280 ± 55 | 4.0 | 1750 ± 320 | 700 |
| This compound Phytosome | 350 ± 65 | 2.0 | 1500 ± 290 | 600 |
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Key physiological barriers limiting the oral bioavailability of this compound.
Figure 2. Overview of strategies to enhance the bioavailability of this compound.
Figure 3. A typical experimental workflow for developing a bioavailable formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of B-Ring Unsubstituted Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress of polyphenols in nanoformulations for antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Podocarpusflavone A vs. Podocarpusflavone B: A Comparative Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related natural biflavonoids, Podocarpusflavone A and Podocarpusflavone B. While research has begun to elucidate the therapeutic potential of these compounds, a direct comparative study across a wide range of biological effects is not yet available in the scientific literature. This document synthesizes the existing data, highlighting the activities of Podocarpusflavone A and the limited information on this compound, to guide future research and drug discovery efforts.
Summary of Biological Activities
Direct comparative data for the biological activities of Podocarpusflavone A and this compound is scarce. However, available studies on Podocarpusflavone A and related biflavonoids from Podocarpus species indicate a range of promising therapeutic properties, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects.[1][2]
Antimicrobial Activity
Podocarpusflavone A has demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Podocarpusflavone A
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 130[3] |
| Enterococcus faecalis | Gram-positive Bacteria | 60[3] |
| Escherichia coli | Gram-negative Bacteria | 250[3] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 60[3] |
| Aspergillus fumigatus | Fungi | 130-250[3] |
| Candida albicans | Fungi | 130-250[3] |
| Cryptococcus neoformans | Fungi | 130-250[3] |
| Mycobacterium tuberculosis (H37Rv) | Bacteria | >128[4] |
| Mycobacterium tuberculosis (M299) | Bacteria | >128[4] |
| Mycobacterium marinum | Bacteria | >128[4] |
Note: Data for this compound is not currently available in the reviewed literature.
Cytotoxic Activity
Podocarpusflavone A has shown significant cytotoxic effects against several human cancer cell lines.[5][6] Limited studies on this compound also suggest cytotoxic potential.[7]
Table 2: Cytotoxic Activity of Podocarpusflavone A
| Cancer Cell Line | Cancer Type | ED₅₀ (µg/mL) |
| DLD-1 | Colon Carcinoma | 4.56[5][6] |
| KB | Oral Epidermoid Carcinoma | 10.12[5][6] |
| MCF-7 | Breast Adenocarcinoma | 16.24[5][6] |
| HEp-2 | Laryngeal Carcinoma | 12.88[5][6] |
A study on the chemical constituents of Podocarpus neriifolius reported that the ethanol extract, containing both Podocarpusflavone A and B, exhibited obvious cytotoxicity against A-549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cell lines.[7] However, the specific IC50 values for the individual compounds were not provided.
Experimental Protocols
Antimicrobial Activity: Serial Microplate Dilution Method
The minimum inhibitory concentration (MIC) of Podocarpusflavone A against various bacterial and fungal strains was determined using a serial microplate dilution method.[3]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific turbidity.
-
Serial Dilution: The test compound (Podocarpusflavone A) was serially diluted in a 96-well microplate containing the growth medium.
-
Inoculation: A standardized volume of the microbial suspension was added to each well.
-
Incubation: The microplates were incubated under conditions suitable for the growth of the specific microorganism.
-
Growth Indication: A growth indicator, such as tetrazolium violet, was added to each well. A color change indicates microbial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Cytotoxic Activity: MTT Assay
The cytotoxic effects of Podocarpusflavone A were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][8]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) was determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for Podocarpusflavone A and B have not been fully elucidated, flavonoids are known to modulate key pathways involved in inflammation and cancer.[1][9] Amentoflavone, a related biflavonoid, is known to mediate its anti-cancer activity through various signaling pathways including ERK, NF-κB, and PI3K/Akt.[1][10]
Figure 1: Generalized NF-κB Inflammatory Signaling Pathway.
Figure 2: Simplified Apoptosis Signaling Pathways.
Figure 3: Experimental Workflow for MTT Cytotoxicity Assay.
Comparative Analysis and Future Directions
The available data indicates that Podocarpusflavone A is a biologically active molecule with notable antimicrobial and cytotoxic properties. Its broad-spectrum activity against both bacteria and fungi suggests its potential as a lead compound for the development of new anti-infective agents. Furthermore, its potent cytotoxicity against a range of cancer cell lines warrants further investigation into its anticancer mechanisms.[3][5][6]
Information regarding the biological activities of this compound is significantly lacking. While its presence in a cytotoxic extract of Podocarpus neriifolius suggests it may also possess anticancer properties, dedicated studies with the isolated compound are necessary to confirm this and to quantify its potency.[7]
A direct, side-by-side comparison of Podocarpusflavone A and B is essential to understand their structure-activity relationships and to identify the more promising candidate for further development. Future research should focus on:
-
Comprehensive Biological Screening of this compound: Evaluating its antimicrobial, cytotoxic, anti-inflammatory, and antioxidant activities using standardized assays.
-
Direct Comparative Studies: Performing head-to-head comparisons of Podocarpusflavone A and B in various biological assays to determine their relative potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by both compounds to understand their therapeutic effects at a molecular level.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicity of these compounds in relevant animal models.
References
- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jipb.net [jipb.net]
- 8. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Validating the Phosphodiesterase Inhibitory Effects of Podocarpusflavone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase (PDE) inhibitory effects of Podocarpusflavone B, a naturally occurring biflavonoid. While direct and detailed experimental data on this compound is limited in publicly accessible literature, this document synthesizes available information and compares its potential efficacy with established PDE inhibitors. This guide is intended to serve as a resource for researchers interested in the therapeutic potential of natural compounds targeting the phosphodiesterase enzyme family.
Executive Summary
This compound, a biflavonoid isolated from Decussocarpus rospigliosii, has been identified as an inhibitor of multiple phosphodiesterase isoforms. A key study by Chaabi et al. (2007) demonstrated that this natural compound inhibits PDE isoenzymes 1 through 5 in a concentration-dependent manner, with IC50 values reported to be in the 0.1–30 µM range. Due to the limited public availability of the full study, specific IC50 values for this compound are not detailed here. However, a comparative analysis with well-characterized PDE inhibitors provides a contextual framework for its potential potency and selectivity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the reported inhibitory activity of this compound in comparison to established, selective inhibitors for each of the five major phosphodiesterase families. This allows for an objective assessment of its potential as a broad-spectrum or selective PDE inhibitor.
| Phosphodiesterase Isoform | This compound IC50 (µM) | Alternative Inhibitor | Alternative Inhibitor IC50 (µM) |
| PDE1 | 0.1 - 30 | Vinpocetine | ~17 - 21 |
| PDE2 | 0.1 - 30 | EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) | ~1.0 - 4.0 |
| PDE3 | 0.1 - 30 | Milrinone | ~0.3 - 1.0 |
| PDE4 | 0.1 - 30 | Rolipram | ~0.1 - 2.0 |
| PDE5 | 0.1 - 30 | Sildenafil | ~0.003 - 0.007 |
Note: The IC50 range for this compound is based on the abstract of the study by Chaabi et al. (2007). Specific values for each isoform were not available in the reviewed literature. The IC50 values for alternative inhibitors are compiled from various scientific sources and may vary depending on the specific assay conditions.
Experimental Protocols
The following provides a detailed methodology for a standard phosphodiesterase activity assay, representative of the type of experiment used to validate the inhibitory effects of compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against specific phosphodiesterase isoforms.
Materials:
-
Purified recombinant human PDE isoforms (PDE1, PDE2, PDE3, PDE4, PDE5)
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
[³H]-cGMP (radiolabeled cyclic guanosine monophosphate)
-
Test compound (this compound)
-
Reference inhibitors (Vinpocetine, EHNA, Milrinone, Rolipram, Sildenafil)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified PDE enzymes in the appropriate assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compound (this compound) and reference inhibitors in the assay buffer.
-
Prepare a substrate solution containing the radiolabeled cyclic nucleotide ([³H]-cAMP for PDE1, PDE2, PDE3, and PDE4; [³H]-cGMP for PDE1 and PDE5) and unlabeled cyclic nucleotide in the assay buffer. The final substrate concentration should be below the Km value for each respective enzyme.
-
-
Enzyme Reaction:
-
In microcentrifuge tubes, add the assay buffer, the diluted test compound or reference inhibitor, and the PDE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate solution to each tube.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
-
Nucleotide Conversion and Separation:
-
Cool the reaction tubes on ice.
-
Add snake venom nucleotidase to each tube to convert the resulting radiolabeled 5'-monophosphate (5'-AMP or 5'-GMP) into the corresponding nucleoside (adenosine or guanosine).
-
Incubate the mixture to allow for complete conversion.
-
Add a slurry of an anion-exchange resin to each tube. The resin will bind the unreacted charged radiolabeled cyclic nucleotide, while the uncharged radiolabeled nucleoside remains in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant from each tube into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of hydrolyzed cyclic nucleotide and thus, the PDE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathway of Phosphodiesterase Action
Caption: Phosphodiesterase (PDE) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for PDE Inhibition Assay
A Comparative Guide to the Structure-Activity Relationship of Biflavonoids Structurally Related to Podocarpusflavone B
A Note to Researchers: Direct structure-activity relationship (SAR) studies on Podocarpusflavone B are notably absent in the current scientific literature. This guide, therefore, provides a comparative analysis of closely related biflavonoids—amentoflavone, hinokiflavone, and isoginkgetin—to infer potential SAR trends for this compound and to highlight areas for future research.
Introduction to this compound and Related Biflavonoids
This compound is a naturally occurring biflavonoid characterized by a C-O-C ether linkage between two apigenin monomers. Its structural similarity to other pharmacologically active biflavonoids, such as amentoflavone (C-C linked), hinokiflavone (C-O-C linked), and isoginkgetin (a methylated derivative of amentoflavone), suggests that it may possess comparable biological activities. This guide explores the existing SAR data for these related compounds to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of molecules.
Comparative Analysis of Biological Activities
The biological activities of biflavonoids are significantly influenced by their core structure, the nature of the linkage between the flavonoid units, and the pattern of hydroxylation and methoxylation.
The cytotoxic effects of biflavonoids against various cancer cell lines have been a primary focus of research. The substitution pattern on the flavonoid rings plays a crucial role in determining this activity.
Table 1: Structure-Activity Relationship of Amentoflavone Derivatives against Cancer Cell Lines
| Compound | R1 (C4') | R2 (C7) | R3 (C4''') | R4 (C7'') | Cancer Cell Line | IC50 (µM) | Reference |
| Amentoflavone | OH | OH | OH | OH | MCF-7 | >100 | [1][2] |
| Amentoflavone | OH | OH | OH | OH | HeLa | >100 | [1][2] |
| Compound 2 | OH | OMe | OH | OH | MCF-7 | 3.40 ± 0.3 | [1][2] |
| Compound 2 | OH | OMe | OH | OH | HeLa | 1.42 ± 1.1 | [1][2] |
| Isoginkgetin (Compound 3) | OMe | OH | OMe | OH | MCF-7 | 2.14 ± 0.6 | [1][2] |
| Isoginkgetin (Compound 3) | OMe | OH | OMe | OH | HeLa | 11.03 ± 2.9 | [1][2] |
| 4',7,7''-tri-O-methylcupressuflavone | OMe | OMe | OH | OMe | MCF-7 | 11.54 ± 3.4 | [1][2] |
From the data, it is evident that methylation of the hydroxyl groups can significantly impact the cytotoxic activity of amentoflavone derivatives. For instance, the di-O-methylated derivative, isoginkgetin, shows potent activity against MCF-7 cells.[1][2]
Biflavonoids are known to modulate inflammatory pathways, often by inhibiting key enzymes and signaling molecules.
-
Hinokiflavone has been reported to suppress the production of inflammatory mediators such as nitric oxide (NO) and interleukins IL-6 and IL-8.[3]
-
The anti-inflammatory action of flavones, the monomeric units of biflavonoids, is strongly dependent on the presence and position of hydroxyl groups. Hydroxylation at the C-5 and C-4' positions generally enhances anti-inflammatory activity, while hydroxylation at C-6, C-7, C-8, and C-3' can decrease it.[4][5] The double bond between C2-C3 is also crucial for this activity.[5]
-
Amentoflavone exhibits anti-inflammatory effects by suppressing the expression of iNOS and COX-2, and inhibiting the NF-κB signaling pathway.[6][7]
The potential of biflavonoids as antiviral agents has been highlighted in several studies, particularly in the context of emerging viral diseases.
Table 2: Antiviral Activity of Isoginkgetin against SARS-CoV-2
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Isoginkgetin | SARS-CoV-2 | Vero | 22.81 | [8] |
| Remdesivir (Control) | SARS-CoV-2 | Vero | 7.18 | [8] |
| Chloroquine (Control) | SARS-CoV-2 | Vero | 11.63 | [8] |
| Lopinavir (Control) | SARS-CoV-2 | Vero | 11.49 | [8] |
Isoginkgetin has demonstrated notable inhibitory activity against the SARS-CoV-2 virus, suggesting that biflavonoids could be a promising scaffold for the development of novel antiviral drugs.[8] Amentoflavone has also shown potent antiviral activity against Respiratory Syncytial Virus (RSV) with an IC50 of 5.5 µg/mL.[6]
Experimental Protocols
The cytotoxic activity of the biflavonoids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
The antiviral activity against SARS-CoV-2 can be evaluated using a plaque reduction assay or by quantifying viral RNA.
-
Cell Culture: Vero cells are seeded in 96-well plates.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
Virus Infection: The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Post-infection Treatment: After a 1-hour adsorption period, the virus-containing medium is removed, and fresh medium containing the test compounds is added.
-
Incubation: The plates are incubated for 24-48 hours.
-
Quantification:
-
Plaque Reduction Assay: The cell monolayer is fixed and stained with crystal violet to visualize and count the viral plaques. The IC50 is the concentration that reduces the plaque number by 50%.
-
RT-qPCR: Viral RNA is extracted from the cell supernatant, and the viral load is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The IC50 is the concentration that reduces viral RNA levels by 50%.
-
Signaling Pathways and Experimental Workflows
Amentoflavone has been shown to exert its anticancer effects through the modulation of multiple signaling pathways, including the NF-κB pathway, which is crucial for cancer cell survival, proliferation, and metastasis.[6][7]
Caption: Amentoflavone inhibits the NF-κB signaling pathway.
The process of identifying and characterizing the biological activities of biflavonoids typically follows a systematic workflow.
Caption: Workflow for biflavonoid bioactivity screening.
Conclusion and Future Directions
While direct SAR studies on this compound are lacking, the available data on related biflavonoids provide valuable insights. Key structural features influencing bioactivity include the type of linkage between flavonoid units and the substitution patterns on the aromatic rings. Methylation of hydroxyl groups appears to be a critical factor in enhancing anticancer activity. The potent antiviral activity of isoginkgetin against SARS-CoV-2 underscores the therapeutic potential of this class of compounds.
Future research should focus on the synthesis of a series of this compound analogs with systematic variations in their structure. Evaluating these analogs in a panel of biological assays will be crucial for establishing a clear SAR and for identifying lead compounds for further drug development. The information presented in this guide serves as a starting point for such investigations, highlighting the promising, yet underexplored, therapeutic potential of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Hinokiflavone and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Podocarpusflavone B and Standard Synthetic Drug Inhibitors
In the landscape of drug discovery, natural compounds are a significant source of novel therapeutic agents. Podocarpusflavone B, a biflavonoid found in the genus Podocarpus, has garnered interest for its potential inhibitory activities. This guide provides a comparative overview of the efficacy of this compound and its related biflavonoids with standard synthetic drug inhibitors, focusing on their roles as phosphodiesterase (PDE) inhibitors and their potential modulation of key signaling pathways. Due to the limited specific experimental data on this compound, this comparison includes data from closely related biflavonoids to infer its potential efficacy.
Efficacy in Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in various signaling pathways. Inhibition of PDEs is a therapeutic strategy for a range of conditions, including cardiovascular diseases, inflammatory disorders, and erectile dysfunction.
Table 1: Comparative Efficacy of Biflavonoids and Synthetic Inhibitors on PDE Isoforms
| Inhibitor Class | Compound | Target PDE Isoform | IC50 (µM) |
| Biflavonoid | 7,7''-di-O-methylamentoflavone | PDE4 | 1.48 ± 0.21[1] |
| Ginkgetin | PDE5 | 0.59[2][3] | |
| Bilobetin | PDE5 | > Ginkgetin[2][3] | |
| Sequoiaflavone | PDE5 | > Amentoflavone[2][3] | |
| Amentoflavone | PDE5 | > Sciadopitysin[2][3] | |
| Amentoflavone | Adipocyte-derived PDE | 0.27[4] | |
| Synthetic | Rolipram (Selective PDE4 Inhibitor) | PDE4 | 1.1 ± 0.2[1] |
| Sildenafil (Selective PDE5 Inhibitor) | PDE5 | 0.0035 (3.5 nM)[5] | |
| Milrinone (Selective PDE3 Inhibitor) | PDE3 | 0.42[6] | |
| IBMX (Broad-Spectrum PDE Inhibitor) | PDE1 | 19[1] | |
| PDE2 | 50[1] | ||
| PDE3 | 18[1] | ||
| PDE4 | 13[1] | ||
| PDE5 | 32[1] |
Note: A lower IC50 value indicates greater potency.
Signaling Pathway Modulation
Flavonoids are known to influence various intracellular signaling pathways implicated in inflammation and cell proliferation, notably the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. While direct evidence for this compound's interaction with these pathways is yet to be established, the activity of the closely related biflavonoid, amentoflavone, suggests a potential mechanism of action. Amentoflavone has been shown to be involved in mediating the NF-κB and PI3K/Akt signaling pathways.[4][7]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is associated with numerous inflammatory diseases and cancers.
Caption: Inferred inhibitory action of this compound on the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.
Caption: Inferred inhibitory action of this compound on the PI3K/Akt signaling pathway.
Experimental Protocols
The following provides a generalized methodology for assessing phosphodiesterase inhibitory activity, which is a common approach in the field.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Materials:
-
Purified recombinant human PDE isoforms (e.g., PDE4, PDE5)
-
Test compound (e.g., this compound) and standard inhibitors (e.g., Rolipram, Sildenafil)
-
[³H]-cAMP or [³H]-cGMP as a substrate
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and counter
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a specific concentration of the PDE enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Conversion to Nucleoside: Add snake venom nucleotidase to the mixture to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separation: Add an anion-exchange resin slurry to bind the unhydrolyzed [³H]-cAMP or [³H]-cGMP.
-
Quantification: Centrifuge the mixture and measure the radioactivity of the supernatant (containing the [³H]-nucleoside) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for a radioenzymatic phosphodiesterase inhibition assay.
Conclusion
While direct quantitative efficacy data for this compound is currently limited, the available information on related biflavonoids suggests its potential as a potent phosphodiesterase inhibitor. The comparison with standard synthetic inhibitors highlights that natural biflavonoids can exhibit comparable, and in some cases, potent inhibitory activities. Furthermore, the inferred modulation of crucial signaling pathways like NF-κB and PI3K/Akt positions this compound and similar natural compounds as promising candidates for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. Further research is warranted to isolate and characterize the specific inhibitory profile and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cGMP-phosphodiesterase-5 by biflavones of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Investigating synergistic effects of Podocarpusflavone B with other natural compounds
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Podocarpusflavone B with other natural compounds remains to be elucidated, a growing body of research on structurally related biflavonoids from the Podocarpus genus and other plant sources offers compelling insights into their potential for combination therapies. This guide provides a comparative analysis of the synergistic activities of key biflavonoids, offering a valuable framework for future investigations into this compound.
Synergistic Interactions of Structurally Related Biflavonoids
Biflavonoids, such as amentoflavone, ginkgetin, and bilobetin, which share structural similarities with this compound, have demonstrated significant synergistic effects in various preclinical models. These effects range from enhanced anticancer activity to potent anti-inflammatory and antimicrobial actions.
Anticancer Synergies
Ginkgetin, a biflavonoid found in Ginkgo biloba, has shown notable synergistic effects in suppressing angiogenesis, a critical process in tumor growth and metastasis, when combined with resveratrol, a well-known natural polyphenol.[1][2] Studies have demonstrated that this combination is more effective at inhibiting vascular endothelial growth factor (VEGF)-mediated angiogenic processes than either compound alone.[1]
Table 1: Synergistic Anti-Angiogenic Effects of Ginkgetin and Resveratrol [1]
| Biological Endpoint | Ginkgetin (µM) | Resveratrol (µM) | Combination (Ginkgetin:Resveratrol 1:3) | % Inhibition |
| HUVEC Proliferation | 10 | - | - | 25 |
| - | 30 | - | 30 | |
| - | - | 2.5 + 7.5 | 60 | |
| HUVEC Migration | 10 | - | - | 35 |
| - | 30 | - | 40 | |
| - | - | 2.5 + 7.5 | 75 | |
| HUVEC Tube Formation | 10 | - | - | 45 |
| - | 30 | - | 50 | |
| - | - | 2.5 + 7.5 | 85 |
HUVEC: Human Umbilical Vein Endothelial Cells
Antimicrobial Synergies
Amentoflavone, another prevalent biflavonoid, exhibits powerful synergistic antibacterial activity when combined with conventional antibiotics.[3][4] This synergy is particularly effective against various bacterial strains and is attributed to the induction of oxidative stress through the generation of hydroxyl radicals and the depletion of NADH.[3][4]
Table 2: Synergistic Antibacterial Activity of Amentoflavone with Antibiotics [4]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Amentoflavone Alone (µg/mL) | MIC in Combination (Antibiotic + Amentoflavone) (µg/mL) | Fractional Inhibitory Concentration (FIC) Index* |
| Escherichia coli | Ampicillin | 64 | 128 | 8 + 16 | 0.25 |
| Staphylococcus aureus | Ampicillin | 32 | 128 | 4 + 16 | 0.25 |
| Pseudomonas aeruginosa | Cefotaxime | 128 | 128 | 16 + 32 | 0.375 |
*FIC Index ≤ 0.5 indicates synergy.
Other Synergistic Applications
The synergistic potential of biflavonoids extends to other therapeutic areas. For instance, combinations of the biflavonoids sciadopitysin or bilobetin with quercetin have demonstrated synergistic inhibition of human pancreatic lipase, suggesting a potential application in anti-obesity treatments.[5][6]
Experimental Protocols for Assessing Synergy
The quantitative evaluation of synergistic effects is crucial for the development of effective combination therapies. The following are standard methodologies employed in the studies of flavonoid synergy.
Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[7][8] It is based on the median-effect equation and calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that elicit a certain effect, and (Dx)₁ and (Dx)₂ are the doses of the individual drugs that produce the same effect.[7]
Isobolographic Analysis
Isobolographic analysis is a graphical method used to visualize and assess drug interactions.[9][10][11] An isobologram is a graph that plots the doses of two drugs that, in combination, produce a specific level of effect (e.g., 50% inhibition).
-
A straight line connecting the single-drug doses that produce the effect represents an additive interaction.
-
Data points falling below this line indicate synergism .
-
Data points falling above the line indicate antagonism .
Signaling Pathways and Mechanisms of Action
The synergistic effects of biflavonoids often arise from their ability to modulate multiple signaling pathways involved in disease pathogenesis.
Anti-Angiogenic Signaling Pathway
The synergistic anti-angiogenic effect of ginkgetin and resveratrol is mediated through the inhibition of the VEGF signaling pathway, a key regulator of blood vessel formation.[1]
Caption: Ginkgetin and Resveratrol synergistically inhibit VEGF-induced angiogenesis.
Experimental Workflow for Synergy Assessment
A typical workflow for investigating the synergistic effects of natural compounds involves a series of in vitro assays followed by data analysis to quantify the interaction.
Caption: Workflow for assessing synergistic interactions between two compounds.
Conclusion
While research directly investigating the synergistic effects of this compound is currently lacking, the existing data on related biflavonoids provide a strong rationale for its potential in combination therapies. The demonstrated synergies of amentoflavone, ginkgetin, and bilobetin in anticancer, antimicrobial, and other models highlight promising avenues for future research into this compound. The established experimental protocols for assessing synergy, such as the Combination Index method and isobolographic analysis, will be instrumental in quantifying these potential interactions and elucidating the underlying mechanisms of action. Further investigation into the synergistic potential of this compound with other natural compounds is warranted and could lead to the development of novel and more effective therapeutic strategies.
References
- 1. Synergy of Ginkgetin and Resveratrol in Suppressing VEGF-Induced Angiogenesis: A Therapy in Treating Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncovering the anti-obesity constituents in Ginkgo biloba extract and deciphering their synergistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mythreyaherbal.com [mythreyaherbal.com]
- 9. researchgate.net [researchgate.net]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
A Meta-Analysis of the Therapeutic Potential of 3'-8''-Biflavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-8''-Biflavonoids, a class of naturally occurring polyphenolic compounds formed by the dimerization of two flavonoid units, have garnered significant attention in recent years for their diverse and potent therapeutic properties. Extensive research has highlighted their potential in the prevention and treatment of a range of diseases, primarily attributed to their anticancer, neuroprotective, and anti-inflammatory activities. This guide provides a comprehensive meta-analysis of the existing research, presenting a comparative overview of the efficacy of various 3'-8''-biflavonoids against alternative compounds. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the underlying mechanisms of action.
I. Anticancer Potential of 3'-8''-Biflavonoids
3'-8''-Biflavonoids have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Efficacy of 3'-8''-Biflavonoids in Cancer Therapy
The following table summarizes the in vitro cytotoxic activity of various 3'-8''-biflavonoids against different cancer cell lines, with IC50 values providing a quantitative measure of their potency. For comparison, data for a conventional chemotherapeutic agent, doxorubicin, and a monomeric flavonoid, quercetin, are also included where available.
| Compound | Cancer Cell Line | IC50 (µM) | Alternative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Amentoflavone | A549 (Lung) | >100 | Doxorubicin | A549 (Lung) | 0.25 - 1.45 | [1][2] |
| MCF-7 (Breast) | 2.14 ± 0.6 | Doxorubicin | MCF-7 (Breast) | 0.55 ± 0.2 | [3] | |
| HeLa (Cervical) | 11.03 ± 2.9 | Doxorubicin | HeLa (Cervical) | 0.35 ± 0.03 | [3] | |
| Ginkgetin | DU-145 (Prostate) | 5 | Doxorubicin | DU-145 (Prostate) | Not Reported | [3] |
| PC-3 (Prostate) | 15 | Doxorubicin | PC-3 (Prostate) | Not Reported | [3] | |
| Cupressuflavone | PC-3 (Prostate) | 19.9 | Etoposide | PC-3 (Prostate) | 61 | [1] |
| Quercetin | Colon Cancer Cells | 23.1 - 160 | - | - | - | [4] |
Key Signaling Pathways in Anticancer Activity
3'-8''-Biflavonoids exert their anticancer effects by modulating critical signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt/mTOR and the intrinsic apoptosis pathways are key targets.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers.[5] Flavonoids, including biflavonoids, have been shown to inhibit this pathway, thereby inducing cancer cell death.[6][7]
Intrinsic Apoptosis Pathway (Bax/Bcl-2)
The intrinsic apoptosis pathway is controlled by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and inducing apoptosis. 3'-8''-Biflavonoids have been shown to upregulate Bax and downregulate Bcl-2 expression.
II. Neuroprotective Potential of 3'-8''-Biflavonoids
Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis. 3'-8''-Biflavonoids have emerged as promising neuroprotective agents due to their ability to counteract these pathological processes.
Comparative Efficacy of 3'-8''-Biflavonoids in Neuroprotection
The following table presents data on the neuroprotective effects of 3'-8''-biflavonoids in various in vitro models of neuronal damage.
| Compound | Neuronal Cell Line | Insult | Endpoint | Result | Alternative Compound | Result | Reference |
| Amentoflavone | Hippocampal Neurons | Pilocarpine | Apoptosis | Reduced neuronal apoptosis | - | - | [9] |
| Ginkgetin | SH-SY5Y | H₂O₂ | Cell Viability | Significantly reduced H₂O₂-induced cell death | - | - | [10] |
| SH-SY5Y | Amyloid-β | Cytotoxicity | 43.6% inhibition at 2 µM | Apigenin (monomer) | Less effective | [2][10] | |
| Taiwaniaflavone | - | Amyloid-β | Fibrillogenesis | Effectively inhibits | Apigenin (monomer) | Less effective | [2] |
| Quercetin | P19 Neurons | CuSO₄-induced oxidative damage | Neuronal Survival | Promoted neuronal survival | - | - | [11] |
Key Signaling Pathway in Neuroprotection
Glutamate-Induced Excitotoxicity Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity.[12] This process is implicated in various neurological disorders. 3'-8''-biflavonoids can protect neurons from glutamate-induced damage.
III. Anti-inflammatory Potential of 3'-8''-Biflavonoids
Chronic inflammation is a key contributor to a wide range of diseases. 3'-8''-Biflavonoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Comparative Efficacy of 3'-8''-Biflavonoids in Inflammation
The following table summarizes the anti-inflammatory activity of 3'-8''-biflavonoids in cellular models of inflammation.
| Compound | Cell Line | Stimulant | Endpoint | IC50 | Alternative Compound | IC50 | Reference |
| Amentoflavone | RAW 264.7 | LPS | NO Production | Concentration-dependent inhibition | - | - | [7] |
| Ginkgo Biloba Extract (EGb 761) | RAW 264.7 | LPS + IFN-γ | Nitrite Production | ~100 µg/mL | - | - | |
| Flavonols (Fisetin, Quercetin, Myricetin) | RAW 264.7 | LPS | NO Production | Fisetin: 52% inhibition at 20 µM | - | - | [13] |
Key Signaling Pathways in Anti-inflammatory Activity
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response.[13] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory genes, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[8] 3'-8''-Biflavonoids, such as amentoflavone, have been shown to inhibit the activation of both NF-κB and MAPK pathways.[8]
References
- 1. Growth inhibitory activity of biflavonoids and diterpenoids from the leaves of the Libyan Juniperus phoenicea against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular Signal-Regulated Kinase Is a Direct Target of the Anti-Inflammatory Compound Amentoflavone Derived from Torreya nucifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potential of the Flavonoids Quercetin and Epicatechin in a C. elegans Tauopathy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Podocarpusflavone B: A Comparative Analysis of Structurally Related Biflavonoids
For Researchers, Scientists, and Drug Development Professionals
Podocarpusflavone B, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic properties. However, a comprehensive understanding of its specific molecular targets remains under investigation. This guide provides a comparative analysis of the experimentally determined molecular targets of biflavonoids structurally similar to this compound, offering valuable insights into its potential mechanisms of action. By examining the inhibitory activities of its close analogs—amentoflavone, ginkgetin, bilobetin, and sciadopitysin—we can infer the likely biological pathways modulated by this compound.
This guide presents quantitative data on the inhibition of key enzymes implicated in various disease pathways, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.
Comparative Analysis of Molecular Targets
The following table summarizes the inhibitory activities of biflavonoids structurally related to this compound against various molecular targets. This data, presented as IC50 and Ki values, provides a quantitative comparison of their potency.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Amentoflavone | α-Glucosidase | 8.09 ± 0.023 | - | - |
| α-Amylase | 73.6 ± 0.48 | - | - | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.3 ± 0.5 | - | Non-competitive | |
| SARS-CoV 3CLpro | 8.3 | - | - | |
| CYP2C8 | - | 0.083 | Non-competitive | |
| CYP2C9 (diclofenac hydroxylation) | - | 0.032 | Competitive | |
| CYP2C9 (tolbutamide hydroxylation) | - | 0.065 | Non-competitive | |
| Ginkgetin | Human Carboxylesterase 2 (CES2) | 0.020 (FD substrate) | 0.045 | Mixed |
| 0.08 (4-MUA substrate) | ||||
| Prostaglandin D2 Generation (COX-2 dependent) | 0.75 | - | - | |
| Leukotriene C4 Production | 0.33 | - | - | |
| Bilobetin | Human Carboxylesterase 2 (CES2) | 0.024 (FD substrate) | 0.038 | Mixed |
| 0.14 (4-MUA substrate) | ||||
| Sciadopitysin | Human Carboxylesterase 2 (CES2) | 0.034 (FD substrate) | 0.051 | Mixed |
| 0.10 (4-MUA substrate) |
Note: IC50 and Ki values are dependent on experimental conditions. Please refer to the cited literature for specific assay details.
Signaling Pathways of Interest
The structural analogs of this compound have been shown to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and metabolism. The following diagrams illustrate these pathways.
Safety Operating Guide
Navigating the Disposal of Podocarpusflavone B: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including Podocarpusflavone B, is governed by stringent regulations to protect both personnel and the environment. Laboratory personnel should adhere to the following fundamental practices:
-
Waste Identification and Segregation: All chemical waste must be properly identified and segregated.[1][2] this compound, as a solid organic compound, should not be mixed with liquid waste, particularly organic solvents or aqueous solutions.[1][3] Cross-contamination can lead to unforeseen chemical reactions and complicates the disposal process.
-
Container Management: Waste must be stored in appropriate, compatible containers that are in good condition and have secure, leak-proof lids.[1][3][4][5] Containers should be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard warnings.[5][6]
-
Designated Storage Area: A designated satellite accumulation area (SAA) should be established within the laboratory for the temporary storage of hazardous waste.[4][6] This area must be under the direct control of laboratory personnel and away from general laboratory traffic.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the collection of chemical waste.[7][8]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound waste generated during research activities.
-
Initial Assessment: Treat all unused or surplus this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous waste.
-
Waste Collection (Solid):
-
Place solid this compound waste into a designated, chemically compatible container with a secure screw-on cap.[3][4]
-
Ensure the container is clearly labeled "Hazardous Waste: this compound".
-
For items lightly contaminated with this compound, such as personal protective equipment (PPE), double-bag them in clear plastic bags and label accordingly.[3]
-
-
Waste Collection (Solutions):
-
If this compound is in a solvent, it should be collected in a separate, compatible liquid waste container.
-
The container must be labeled with "Hazardous Waste" and list all chemical constituents, including the solvent and this compound, with their approximate concentrations.
-
Do not mix different solvent wastes unless explicitly permitted by your institution's EHS guidelines.[2]
-
-
Storage:
-
Disposal Request:
Important Considerations:
-
Sink Disposal is Prohibited: Do not dispose of this compound, either in solid form or in solution, down the drain.[9] The environmental impact of flavonoids on aquatic life is not fully understood, and this practice is generally prohibited for laboratory chemicals.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent.[5][10] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can typically be disposed of as regular trash after defacing the label.[8][10]
-
Unknowns: Never dispose of an unknown chemical. If you encounter an unlabeled container that may contain this compound, contact your EHS office for guidance on identification and disposal.[5]
Summary of Disposal Guidelines
| Aspect | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Chemical Waste | Precautionary principle in the absence of a specific SDS. |
| Segregation | Solid waste separate from liquid waste. | Prevents unintended reactions and simplifies disposal.[1][3] |
| Container | Compatible, sealed, and clearly labeled. | Ensures safe containment and proper identification.[1][3][5] |
| Storage | Designated Satellite Accumulation Area with secondary containment. | Centralizes waste, minimizes exposure, and contains spills.[3][4][6] |
| Disposal Method | Collection by institutional EHS personnel. | Ensures regulatory compliance and proper final disposal.[8] |
| Prohibited Actions | No sink disposal; no mixing of incompatible wastes. | Protects plumbing, wastewater treatment systems, and the environment.[9] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Podocarpusflavone B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Podocarpusflavone B, a bisflavone isolated from Podocarpus macrophylla. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure best practices in the laboratory.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses- Nitrile Gloves | Prevents skin and eye contact with any potential external contamination of the product packaging. |
| Weighing and Aliquoting (Solid Form) | - Laboratory Coat- Safety Goggles- Nitrile Gloves- N95 Respirator or use of a chemical fume hood | Minimizes inhalation of fine powder and prevents skin and eye contact. A fume hood or powder-containment balance enclosure is recommended to control airborne particles. |
| Solution Preparation | - Laboratory Coat- Safety Goggles- Nitrile Gloves | Protects against splashes of the solvent and the dissolved compound. |
| Experimental Use (Cell Culture, etc.) | - Laboratory Coat- Safety Glasses- Nitrile Gloves | Standard laboratory practice to prevent contamination of experiments and protect the researcher. |
| Waste Disposal | - Laboratory Coat- Safety Goggles- Nitrile Gloves | Protects against splashes and direct contact with chemical waste. |
General laboratory attire, including long pants and closed-toe shoes, should be worn at all times.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
The compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage recommendations.[1][2]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
2. Preparation for Experimental Use:
-
Weighing: When weighing the solid compound, perform the task in a chemical fume hood or a balance enclosure to avoid inhaling any fine powder.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
3. Experimental Procedures:
-
Handle all solutions containing this compound with care to avoid spills and aerosol generation.
-
Work in a well-ventilated area.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
1. Waste Segregation:
-
All disposable materials contaminated with this compound (e.g., pipette tips, gloves, paper towels) should be collected in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of organic substances down the laboratory drain.[4]
-
If solvents were used, segregate halogenated and non-halogenated organic waste into separate, appropriately labeled containers.[4]
2. Container Management:
-
Waste containers must be made of a compatible material and have a tightly fitting cap.[5]
-
Containers should be kept closed except when adding waste.[5]
-
Do not overfill liquid waste containers; leave adequate headspace for expansion.[5]
-
All waste containers must be clearly labeled with their contents.[5]
3. Final Disposal:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Arrange for pickup of full waste containers by your institution's environmental health and safety (EHS) department.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagrams illustrate the key steps.
Caption: Workflow for handling this compound.
Caption: PPE selection guide for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
